Phenyl 3-hydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
phenyl 3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVWUMGIUNURRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491964 | |
| Record name | Phenyl 3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24262-63-3 | |
| Record name | Phenyl 3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profile of Phenyl 3-Hydroxybenzoate in Organic Solvents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of phenyl 3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. In the absence of extensive experimental data, this guide uniquely combines theoretical modeling through the estimation of Hansen Solubility Parameters (HSP) with established experimental protocols. It offers researchers, scientists, and drug development professionals a robust framework for understanding and predicting the solubility of this compound in a range of common organic solvents. Detailed methodologies for both theoretical estimation and experimental determination of solubility are presented, providing a dual approach to this critical physicochemical property.
Introduction: The Significance of Phenyl 3-Hydroxybenzoate and its Solubility
Phenyl 3-hydroxybenzoate, also known as resorcinol monobenzoate, is a phenolic ester of significant interest in organic synthesis. Its molecular structure, featuring both a phenyl ester and a hydroxyl group on the aromatic ring, imparts a unique combination of polarity and hydrogen bonding capabilities. This bifunctionality makes it a versatile building block for more complex molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities.
The solubility of phenyl 3-hydroxybenzoate in organic solvents is a fundamental parameter that governs its utility in various applications. In drug development, solubility is a critical determinant of a drug candidate's bioavailability and the feasibility of its formulation. For synthetic chemists, understanding the solubility profile is essential for reaction solvent selection, optimization of reaction conditions, and the design of efficient purification processes such as crystallization.
This guide aims to provide a detailed understanding of the factors influencing the solubility of phenyl 3-hydroxybenzoate and to equip the reader with the tools to predict and experimentally determine its solubility in a variety of organic solvents.
Physicochemical Properties of Phenyl 3-Hydroxybenzoate:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₃ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Melting Point | 131-136 °C | [2] |
| Appearance | White to yellow to orange powder/crystal | [2] |
| CAS Number | 136-36-7 | [2] |
Theoretical Solubility Profile: Hansen Solubility Parameters (HSP)
In the absence of comprehensive experimental solubility data for phenyl 3-hydroxybenzoate, a theoretical approach using Hansen Solubility Parameters (HSP) provides a powerful predictive tool. The principle of HSP is "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3]
The total Hansen solubility parameter (δt) is given by the equation:
δt² = δD² + δP² + δH²
A solute is predicted to be soluble in a solvent if their HSP values are similar, which can be quantified by calculating the "Hansen distance" (Ra) between the solute and the solvent. A smaller Ra value indicates a higher likelihood of solubility.[4]
The equation for the Hansen distance is:
Ra² = 4(δD,solute - δD,solvent)² + (δP,solute - δP,solvent)² + (δH,solute - δH,solvent)²
Estimation of Hansen Solubility Parameters for Phenyl 3-Hydroxybenzoate using the Hoftyzer-van Krevelen Group Contribution Method
The Hoftyzer-van Krevelen method is a group contribution approach used to estimate the HSP of a molecule based on its structural components.[5][6] The contributions of each functional group to the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) parameters are summed, and the final HSP values are calculated using the molar volume (V) of the molecule.
The equations for calculating the HSP components are:
-
δD = ΣFdi / V
-
δP = (ΣFpi²)^0.5 / V
-
δH = (ΣEhi / V)^0.5
Group Contributions for Phenyl 3-Hydroxybenzoate:
To calculate the HSP for phenyl 3-hydroxybenzoate (C₁₃H₁₀O₃), we first identify its constituent groups:
-
1 x -OH (phenolic)
-
1 x -COO- (aromatic ester)
-
11 x =CH- (aromatic)
-
1 x >C< (aromatic)
The group contribution values from the Hoftyzer-van Krevelen method are as follows:
| Group | Fd (J^0.5 cm^1.5/mol) | Fp ((J cm³)^0.5/mol) | Eh (J/mol) | V (cm³/mol) |
| -OH (phenolic) | 245 | 500 | 20900 | 10.0 |
| -COO- (ester) | 410 | 600 | 4200 | 21.0 |
| =CH- (aromatic) | 128 | 0 | 0 | 11.7 |
| >C< (aromatic) | 65 | 0 | 0 | 8.4 |
Calculations:
-
ΣFdi = (1 x 245) + (1 x 410) + (11 x 128) + (1 x 65) = 245 + 410 + 1408 + 65 = 2128
-
ΣFpi² = (1 x 500²) + (1 x 600²) + (11 x 0²) + (1 x 0²) = 250000 + 360000 = 610000
-
ΣEhi = (1 x 20900) + (1 x 4200) + (11 x 0) + (1 x 0) = 25100
-
V = (1 x 10.0) + (1 x 21.0) + (11 x 11.7) + (1 x 8.4) = 10.0 + 21.0 + 128.7 + 8.4 = 168.1 cm³/mol
Now, we can calculate the HSP for phenyl 3-hydroxybenzoate:
-
δD = 2128 / 168.1 = 12.66 MPa^0.5
-
δP = (610000)^0.5 / 168.1 = 781.02 / 168.1 = 4.65 MPa^0.5
-
δH = (25100 / 168.1)^0.5 = (149.32)^0.5 = 12.22 MPa^0.5
Estimated Hansen Solubility Parameters for Phenyl 3-Hydroxybenzoate:
| Parameter | Value (MPa^0.5) |
| δD (Dispersion) | 12.66 |
| δP (Polar) | 4.65 |
| δH (Hydrogen Bonding) | 12.22 |
Predicted Solubility in Common Organic Solvents
Using the calculated HSP for phenyl 3-hydroxybenzoate and the known HSP values for a range of organic solvents, we can predict the relative solubility.[7][8] The Hansen distance (Ra) is calculated for each solvent. A lower Ra value suggests better solubility.
Predicted Solubility of Phenyl 3-Hydroxybenzoate based on Hansen Distance:
| Solvent | Solvent Class | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) | Hansen Distance (Ra) | Predicted Solubility |
| Phenyl 3-Hydroxybenzoate | Solute | 12.66 | 4.65 | 12.22 | - | - |
| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 8.84 | High |
| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 10.63 | High |
| Methanol | Alcohol | 14.7 | 12.3 | 22.3 | 13.91 | Moderate |
| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 7.50 | High |
| Dichloromethane | Chlorinated | 17.0 | 7.3 | 7.1 | 10.36 | Moderate |
| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 15.85 | Low |
| Hexane | Alkane | 14.9 | 0.0 | 0.0 | 13.79 | Very Low |
| Water | Protic | 15.5 | 16.0 | 42.3 | 32.74 | Very Low |
Disclaimer: These are theoretically predicted values and should be confirmed by experimental data.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid in a liquid.[2][9] The method involves saturating a solvent with a solute by agitation and then measuring the concentration of the solute in the resulting solution.
Step-by-Step Protocol
-
Preparation of Supersaturated Solution:
-
Add an excess amount of phenyl 3-hydroxybenzoate to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used. Temperature control is critical as solubility is temperature-dependent.
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.
-
-
Sampling:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. It is essential to avoid disturbing the solid at the bottom of the container.
-
-
Dilution:
-
Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of phenyl 3-hydroxybenzoate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.
-
Self-Validating System and Causality
-
Excess Solute: The use of an excess of the solid solute ensures that the solution reaches its maximum saturation point at the given temperature, providing a true equilibrium solubility value.
-
Prolonged Equilibration: The extended agitation period is necessary to overcome any kinetic barriers to dissolution and ensure that the system has reached a state of thermodynamic equilibrium.
-
Constant Temperature: Maintaining a constant temperature throughout the experiment is critical because solubility is a temperature-dependent property. Fluctuations in temperature can lead to significant errors in the measured solubility.
-
Clear Supernatant: The analysis of a clear, particle-free sample is essential to ensure that only the dissolved solute is being measured, and not any suspended solid particles.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Logical Relationship of Hansen Solubility Parameters
Caption: Conceptual Diagram of Solubility Prediction using Hansen Distance.
Conclusion
This technical guide has provided a comprehensive overview of the solubility profile of phenyl 3-hydroxybenzoate in organic solvents. By employing the Hoftyzer-van Krevelen group contribution method, we have estimated the Hansen Solubility Parameters of the molecule, enabling a theoretical prediction of its solubility in a range of common solvents. The predicted high solubility in polar aprotic and moderately polar protic solvents like acetone, ethyl acetate, and ethanol is consistent with the general behavior of phenolic esters.
Furthermore, a detailed, step-by-step protocol for the experimental determination of solubility using the robust shake-flask method has been provided. This dual approach of theoretical prediction and experimental validation offers a powerful strategy for researchers and professionals in drug development and chemical synthesis. The insights and methodologies presented herein will facilitate more informed decisions in solvent selection, process optimization, and formulation development involving phenyl 3-hydroxybenzoate.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Hoftyzer, P. J., & Van Krevelen, D. W. (1976). Properties of polymers: their estimation and correlation with chemical structure. Elsevier. [Link]
-
Barton, A. F. M. (1991). CRC handbook of solubility parameters and other cohesion parameters. CRC press. [Link]
-
Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154. [Link]
-
Abbott, S. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Hansen-solubility.com. [Link]
-
Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585. [Link]
-
Science-Based Formulation: The Power of HSP. (2019, October 10). PCI Magazine. [Link]
-
Grulke, E. A. (1999). Solubility parameter values. In Polymer handbook (4th ed., pp. VII/675-VII/714). Wiley. [Link]
-
Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press. [Link]
-
Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE journal, 21(6), 1086-1099. [Link]
-
Kontogeorgis, G. M., & Folas, G. K. (2009). Thermodynamic models for industrial applications: from classical and advanced mixing rules to association theories. John Wiley & Sons. [Link]
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press. [Link]
-
PubChem. (n.d.). Phenyl 3-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
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- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability of Phenyl 3-Hydroxybenzoate Mesogens
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability of mesogens derived from phenyl 3-hydroxybenzoate. In the pursuit of novel materials for applications ranging from advanced display technologies to targeted drug delivery systems, a thorough understanding of the thermal behavior of liquid crystalline compounds is paramount. This document delves into the synthesis, characterization, and structure-property relationships that govern the thermal stability of this important class of mesogens.
Introduction: The Significance of Phenyl 3-Hydroxybenzoate Mesogens
Phenyl 3-hydroxybenzoate serves as a versatile core structure for the design of thermotropic liquid crystals. The inherent bend in its molecular geometry, arising from the meta-substituted hydroxyl group, predisposes its derivatives to form various mesophases, including nematic and smectic phases. The thermal stability of these mesophases—the temperature range over which they exist—is a critical parameter that dictates their suitability for specific applications. Furthermore, the decomposition temperature defines the upper limit of their processing and operational window.
This guide will explore the causal relationships between molecular structure and thermal properties, providing field-proven insights into the experimental choices for their characterization.
Fundamental Principles of Thermal Analysis in Liquid Crystals
To rigorously assess the thermal stability of phenyl 3-hydroxybenzoate mesogens, a suite of analytical techniques is employed. Each method provides unique and complementary information about the material's behavior as a function of temperature.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the cornerstone of thermal analysis for liquid crystals. It measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH). The magnitude of ΔH for a given transition provides insight into the degree of molecular ordering. For instance, the crystal-to-mesophase transition typically has a larger enthalpy change than a mesophase-to-isotropic liquid transition, reflecting the greater change in molecular order.
Trustworthiness: A self-validating DSC protocol involves multiple heating and cooling cycles. The reproducibility of transition temperatures and enthalpies across these cycles confirms the thermal stability of the material and the reversibility of its phase transitions. Any degradation would manifest as a shift in transition temperatures or a change in the peak shape upon subsequent cycles.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is crucial for determining the decomposition temperature (Td) of a material. It measures the change in mass of a sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition. This is a critical parameter for defining the upper-temperature limit for processing and long-term use of the mesogen.
Trustworthiness: Performing TGA in an inert atmosphere (e.g., nitrogen) is standard practice to prevent oxidative degradation, which can occur at lower temperatures than pyrolytic decomposition. This ensures that the measured Td reflects the intrinsic thermal stability of the molecule's chemical bonds.
Polarized Optical Microscopy (POM)
Expertise & Experience: POM is an indispensable tool for the qualitative identification of liquid crystalline phases. The unique optical textures exhibited by different mesophases when viewed between crossed polarizers allow for their unambiguous identification. By using a hot stage, POM enables the direct observation of phase transitions as the temperature is varied, corroborating the transition temperatures determined by DSC.
Trustworthiness: The visual evidence provided by POM serves as a direct validation of the transitions detected by DSC. For example, the appearance of a schlieren or threaded texture upon cooling from the isotropic liquid is a hallmark of a nematic phase.
Synthesis of Phenyl 3-Hydroxybenzoate Mesogens
The synthesis of phenyl 3-hydroxybenzoate derivatives typically involves an esterification reaction between a substituted 3-hydroxybenzoic acid and a substituted phenol. A common synthetic route is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
A general synthetic pathway is illustrated below:
Caption: General synthesis of phenyl 3-hydroxybenzoate mesogens.
Thermal Stability Data of Phenyl 3-Hydroxybenzoate Derivatives
The thermal properties of a homologous series of 4-(n-alkoxy)phenyl 3-hydroxybenzoates are presented below. The length of the terminal alkoxy chain (n) significantly influences the mesomorphic behavior and thermal stability.
| Compound (n) | Crystal to Nematic/Smectic Transition Tcr (°C) | Nematic to Isotropic Transition TNI (°C) | Decomposition Temperature Td (°C) (5% mass loss) |
| 6 | 180-205 | 195 | >330 |
| 8 | 140-175 | - | >330 |
| 10 | 140-175 | - | >330 |
| 12 | 140-175 | - | >330 |
| 14 | 140-175 | - | >330 |
| 16 | 180-205 | 195 | >330 |
Note: The data for n=8-14 indicate a range for the crystal to mesophase transition, and for these specific compounds, a nematic to isotropic transition was not clearly delineated in the cited source. Copolyesters based on 3-hydroxybenzoic acid have shown high thermal stability, with decomposition onsets often exceeding 450°C[1].
Analysis of Structure-Property Relationships:
-
Effect of Alkyl Chain Length: The length of the terminal alkoxy chain has a profound effect on the transition temperatures. Generally, an increase in chain length leads to a decrease in the melting point due to the disruption of crystal packing. The clearing point (nematic-to-isotropic transition) often shows an odd-even effect, where compounds with an even number of carbons in the alkyl chain have higher clearing points than those with an odd number. This is attributed to the anisotropy of molecular polarizability. Longer alkyl chains generally correlate with higher thermal stabilities.
-
Molecular Rigidity: The rigidity of the molecular core is a key determinant of thermal stability. The introduction of flexible units can lower the melting and clearing points. Conversely, more rigid structures tend to exhibit higher transition temperatures.
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 3-5 mg of the phenyl 3-hydroxybenzoate derivative into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature approximately 20°C above the isotropic clearing temperature at a rate of 10°C/min under a nitrogen atmosphere.
-
Hold at this temperature for 5 minutes to ensure complete melting and erase any thermal history.
-
Cool the sample to room temperature at a rate of 10°C/min.
-
Reheat the sample under the same conditions as the first heating run.
-
-
Data Analysis: Determine the peak temperatures of endothermic and exothermic transitions from the second heating and cooling scans to identify the phase transition temperatures. Integrate the peak areas to calculate the enthalpy changes (ΔH).
Caption: DSC experimental workflow.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample from room temperature to a temperature well above the expected decomposition temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset temperature of mass loss from the TGA curve. The temperature at which 5% mass loss occurs is often reported as the decomposition temperature (Td).
Polarized Optical Microscopy (POM) Protocol
-
Sample Preparation: Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Instrument Setup: Place the slide on a hot stage attached to a polarized light microscope.
-
Thermal Program: Heat the sample slowly while observing the changes in the optical texture.
-
Data Analysis: Correlate the observed changes in texture with the transition temperatures obtained from DSC to identify the mesophases. For example, the transition from a crystalline solid to a nematic phase will be marked by the appearance of a fluid, birefringent texture. The transition to the isotropic liquid will result in a dark field of view.
Conclusion
The thermal stability of phenyl 3-hydroxybenzoate mesogens is a critical factor influencing their potential applications. This guide has provided a framework for understanding and evaluating the thermal properties of these materials. Through a combination of meticulous synthesis and rigorous characterization using DSC, TGA, and POM, researchers can gain deep insights into the structure-property relationships that govern the thermal behavior of this promising class of liquid crystals. The data and protocols presented herein serve as a valuable resource for the design and development of novel mesogenic materials with tailored thermal stabilities. The homologous series of 4-(n-alkoxy)phenyl 3-hydroxybenzoates demonstrates that longer alkyl chains can contribute to higher thermal stabilities. Furthermore, copolyesters incorporating 3-hydroxybenzoic acid have shown exceptional thermal stability, with decomposition temperatures often exceeding 450°C[1].
References
- Synthesis of 4-(3-(4-hydroxybenzyl)oxy)aryl benzoate derivatives. (2024). Journal of Molecular Structure, 1298, 137053.
- Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. (2024). World Journal of Pharmaceutical Research, 7(11), 792-800.
- Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). Polymers, 15(9), 2134.
- Syntheses of phenyl benzoate compounds and their bioactivity investigation. (2021). Journal of the Chinese Pharmaceutical Sciences, 30(11), 874-882.
- synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. (2018). World Journal of Pharmaceutical Research, 7(11), 792-800.
- Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxy. (2004). Journal of Chemical Sciences, 116(4), 213-219.
- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. (2010). Der Pharma Chemica, 2(6), 235-241.
- Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core - Part II. (2015). Liquid Crystals, 42(11), 1599-1608.
- m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System. (2019). Crystal Growth & Design, 19(10), 5769-5778.
- Molecular Mechanistic Analysis of Liquid-Crystalline Polymers Composed of p-Hydroxybenzoic Acid I: Thermal Properties. (2024). The Journal of Physical Chemistry B.
- Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed State. (2021).
- Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. (2022). Polymers, 14(19), 4195.
- The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. (2021). Crystals, 11(8), 949.
- Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. (2016).
- Terminal crystalline solid solutions, solubility enhancements and T–X phase diagram of salicylic acid – 4-hydroxybenzoic acid. (2018). CrystEngComm, 20(44), 7248-7257.
- SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (2010). Cellulose Chemistry and Technology, 44(7-8), 291-296.
- Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. (2023). International Journal of Research in Engineering and Science, 11(7), 1-6.
- DSC studies on p-cyanophenyl p-(n-alkyl)benzoate liquid crystals: Evidence for polymorphism and conformational change. (1999). Thermochimica Acta, 325(2), 111-118.
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Biological activity and toxicity profile of phenyl 3-hydroxybenzoate
An In-depth Technical Guide to the Biological Activity and Toxicological Profile of Phenyl 3-hydroxybenzoate
Abstract
Phenyl 3-hydroxybenzoate is a phenolic ester with a structure suggestive of a range of biological activities, yet it remains a sparsely studied compound in the scientific literature. This technical guide provides a comprehensive evaluation of its predicted biological and toxicological profile, drawing upon a read-across analysis from structurally related hydroxybenzoate esters, phenylpropanoids, and its direct isomers. As a Senior Application Scientist, the objective of this document is not only to summarize existing knowledge of analogous compounds but to provide a robust, actionable framework for the scientific community. This guide details the causal reasoning behind selected experimental designs and furnishes complete, self-validating protocols for investigating the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic potential of phenyl 3-hydroxybenzoate. All proposed methodologies are designed to generate high-fidelity data suitable for drug development and safety assessment pipelines.
Introduction and Chemical Identity
Phenyl 3-hydroxybenzoate (CAS: 24262-63-3; Molecular Formula: C₁₃H₁₀O₃) is an aromatic ester formed from phenol and 3-hydroxybenzoic acid.[1] Its structure is characterized by a central benzoate core with a hydroxyl group at the meta-position of one phenyl ring and an ester linkage to a second phenyl ring. This configuration places it within the broad class of phenylpropanoids and more specifically, the hydroxybenzoate esters.[2] Compounds within this family are ubiquitous in nature and are recognized for a wide array of biological functions, including roles as preservatives, antioxidants, and anti-inflammatory agents.[3][4]
Despite the well-documented activities of its structural relatives, such as the parabens (esters of 4-hydroxybenzoic acid) and salicylic acid (2-hydroxybenzoic acid), direct experimental data on phenyl 3-hydroxybenzoate is notably absent in public-domain research.[5][6] This guide, therefore, adopts a predictive and methodological approach. By synthesizing data from analogous compounds, we will establish a hypothesized activity profile and present the precise experimental workflows required to validate these predictions.
Predicted Biological Activity and Investigative Protocols
The chemical architecture of phenyl 3-hydroxybenzoate, featuring a phenolic hydroxyl group and an ester linkage, suggests a high probability of antioxidant, antimicrobial, and anti-inflammatory activities.[2][7] The following sections detail the mechanistic basis for these predictions and provide rigorous protocols for their empirical validation.
Antimicrobial Activity
Mechanistic Rationale: Hydroxybenzoate esters, particularly the well-studied parabens, exert antimicrobial effects through multiple proposed mechanisms. These include the disruption of membrane transport processes, inhibition of DNA and RNA synthesis, and the inactivation of key enzymes like ATPases and phosphotransferases.[8] The efficacy of these esters often correlates with their lipophilicity, which facilitates passage through microbial cell membranes.[9] Phenyl 4-hydroxybenzoate, an isomer of our target compound, is noted for its efficacy against bacteria such as Escherichia coli and fungi like Aspergillus niger.[10] It is therefore logical to hypothesize that phenyl 3-hydroxybenzoate possesses broad-spectrum antimicrobial properties.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is designed to quantify the lowest concentration of phenyl 3-hydroxybenzoate that inhibits the visible growth of a target microorganism.
-
Preparation of Stock Solution: Aseptically prepare a 10 mg/mL stock solution of phenyl 3-hydroxybenzoate in dimethyl sulfoxide (DMSO). Ensure complete dissolution.
-
Microorganism Culture: Inoculate a sterile tube of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) with a single colony of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized microbial suspension 1:100 in the appropriate broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Microplate: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.
-
Inoculation: Add 10 µL of the diluted inoculum (from step 3) to each well, resulting in a final inoculum of approximately 1.5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only.
-
Negative Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of phenyl 3-hydroxybenzoate at which no visible growth (turbidity) is observed.
Workflow Diagram: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
Mechanistic Rationale: Phenolic compounds are potent antioxidants due to their ability to act as hydrogen donors, radical scavengers, and metal chelators.[11] The hydroxyl group on the aromatic ring is key to this function, as it can donate a hydrogen atom to stabilize free radicals, thereby terminating oxidative chain reactions. The presence of the -OH group on one of phenyl 3-hydroxybenzoate's rings strongly suggests it will possess radical scavenging capabilities. One study on synthesized phenyl benzoate compounds found that a derivative with multiple hydroxyl groups exhibited stronger antioxidant activity than the reference compound Trolox.[12]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay provides a rapid and reliable method to assess the free-radical scavenging capacity of a compound by measuring its ability to bleach the stable purple radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Reagent Preparation:
-
Compound Stock: Prepare a 1 mg/mL stock solution of phenyl 3-hydroxybenzoate in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Reference Standard: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.
-
-
Assay Procedure:
-
Prepare serial dilutions of the compound stock and the reference standard in methanol.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Control: A well containing 100 µL of methanol and 100 µL of the DPPH solution serves as the control (A_control).
-
Blank: A well containing 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Workflow Diagram: DPPH Assay
Caption: Experimental workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity
Mechanistic Rationale: The anti-inflammatory properties of phenolic compounds are well-established.[13] They can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by suppressing the activation of transcription factors such as NF-κB, which governs the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[14][15] Given that other hydroxybenzoic acid derivatives have demonstrated anti-inflammatory effects, it is plausible that phenyl 3-hydroxybenzoate will exhibit similar activity.[16]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This cell-based assay measures the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and replace it with fresh media containing various non-toxic concentrations of phenyl 3-hydroxybenzoate (pre-determined by a cytotoxicity assay). Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve and Calculation: A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite (a stable product of NO) in the samples. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Predicted Toxicity Profile and Safety Evaluation
A comprehensive understanding of a compound's toxicity is paramount for any therapeutic or industrial application. Lacking direct data, we must infer the potential hazards of phenyl 3-hydroxybenzoate from closely related molecules.
Toxicological Rationale:
-
Skin and Eye Irritation: Phenyl benzoate is classified as a skin irritant.[17][18] Its isomer, phenyl 2-hydroxybenzoate, is also noted as a skin, eye, and respiratory irritant.[19] This suggests a high likelihood that phenyl 3-hydroxybenzoate will also cause local irritation upon contact.
-
Acute Oral Toxicity: The oral LD₅₀ for phenyl benzoate in mice is 1,225 mg/kg, categorizing it as harmful if swallowed.[20] We can anticipate a similar range of acute oral toxicity for phenyl 3-hydroxybenzoate.
-
Cytotoxicity: Certain phenyl benzoate derivatives have demonstrated cytotoxicity against both cancer and normal cell lines, raising concerns about non-specific cell damage.[21][22] This is a critical parameter to evaluate early in development.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
-
Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity, HaCaT for skin) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of phenyl 3-hydroxybenzoate (e.g., from 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (concentration that reduces cell viability by 50%) can be calculated from the dose-response curve.
Workflow Diagram: In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Data Summary and Future Directions
This guide establishes a foundational hypothesis for the bioactivity and toxicity of phenyl 3-hydroxybenzoate based on robust chemical analogy. The predicted profile is summarized below.
Table 1: Predicted Profile of Phenyl 3-hydroxybenzoate
| Property | Predicted Activity/Toxicity | Rationale / Analogous Compounds | Recommended Initial Assay |
| Antimicrobial | Moderate to high activity against bacteria and fungi. | Isomers (phenyl 4-hydroxybenzoate) and parabens show broad-spectrum activity.[5][10] | Broth Microdilution (MIC) |
| Antioxidant | Potent free-radical scavenging. | Presence of phenolic -OH group; activity seen in other phenyl benzoates.[11][12] | DPPH Radical Scavenging |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators (e.g., NO). | Activity is common among hydroxybenzoic acids and phenylpropanoids.[13][16] | LPS-induced NO inhibition |
| Cytotoxicity | Potential for cytotoxicity at higher concentrations. | Phenyl benzoate derivatives show cytotoxicity against normal and cancer cells.[21] | MTT Assay (HEK293, HaCaT) |
| Acute Toxicity | Harmful if swallowed; potential skin/eye irritant. | Based on data for phenyl benzoate and phenyl 2-hydroxybenzoate.[19][20] | In vivo studies (post in vitro) |
Future Directions: The logical progression for investigating phenyl 3-hydroxybenzoate is to systematically execute the protocols detailed in this guide.
-
In Vitro Screening: Begin with the in vitro assays (MIC, DPPH, NO inhibition, and MTT) to rapidly generate a foundational dataset. This will confirm or refute the predicted activities and establish a therapeutic window.
-
Mechanism of Action Studies: If significant activity is confirmed, subsequent studies should focus on the mechanism. For antimicrobial action, this could involve membrane permeability assays. For anti-inflammatory effects, qPCR or ELISA for key cytokines (TNF-α, IL-6) would be appropriate.
-
Advanced Toxicity Studies: Should the compound show promise, further toxicological evaluation, including skin sensitization (e.g., using the Buehler test method), genotoxicity, and eventually, carefully designed in vivo acute toxicity studies, will be necessary.
This structured approach ensures a cost-effective and scientifically rigorous evaluation, paving the way for the potential application of phenyl 3-hydroxybenzoate in the pharmaceutical, cosmetic, or food industries.
References
-
ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]
-
ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]
-
Walsh Medical Media. (2019). Antioxidant Properties of Phenylpropanoids. [Link]
-
PMC. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. [Link]
-
MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. [Link]
-
ACS Publications. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. [Link]
-
IJPRIF. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]
-
ACS Omega. (2026). Multichemical Analytical Strategy for Screening Key Differential Compound between Raw and Processed Viticis fructus. [Link]
-
Journal of Chinese Pharmaceutical Sciences. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. [Link]
-
PubMed. (2014). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. [Link]
-
PubChem. (n.d.). Phenyl 3-hydroxybenzoate. [Link]
-
ResearchGate. (2014). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. [Link]
-
ScienceDirect. (n.d.). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. [Link]
-
RSC Publishing. (n.d.). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. [Link]
-
PMC. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. [Link]
-
PMC. (n.d.). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. [Link]
-
PMC. (n.d.). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. [Link]
-
PMC. (n.d.). Methyl p-hydroxybenzoate causes pain sensation through activation of TRPA1 channels. [Link]
Sources
- 1. Phenyl 3-hydroxybenzoate | C13H10O3 | CID 12340969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyl p-hydroxybenzoate causes pain sensation through activation of TRPA1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biosynth.com [biosynth.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. dept.harpercollege.edu [dept.harpercollege.edu]
- 21. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for phenyl 3-hydroxybenzoate from 3-hydroxybenzoic acid
Here is a comprehensive technical guide for the synthesis of Phenyl 3-hydroxybenzoate, designed for application scientists and drug development professionals.
Target Molecule: Phenyl 3-hydroxybenzoate (CAS: 586-89-0) Precursor: 3-Hydroxybenzoic Acid (3-HBA) Application: Liquid Crystal Intermediates, Polymeric Precursors, Pharmaceutical Linkers.
Executive Summary & Strategic Analysis
Synthesizing phenyl esters from hydroxy-functionalized benzoic acids presents a specific chemoselective challenge: Self-Polymerization .
The starting material, 3-hydroxybenzoic acid (3-HBA), contains both a nucleophile (phenolic -OH) and an electrophile (carboxylic acid -COOH). Under standard activation conditions (e.g., Fischer esterification or direct acid chloride formation), the molecule is statistically likely to react with itself, forming oligo- or polyesters rather than the desired phenyl ester. Furthermore, phenol is a weak nucleophile compared to aliphatic alcohols, rendering direct esterification thermodynamically unfavorable.
To ensure pharmaceutical-grade purity (>98%) and strict regiospecificity, this protocol utilizes a Protection-Activation-Deprotection (PAD) strategy. This route isolates the reactive phenolic site, couples the phenyl ring, and selectively restores the hydroxyl functionality.
The Synthetic Strategy
-
Chemoselective Protection: Acetylation of the 3-OH group to prevent oligomerization.
-
Activation: Conversion of the carboxylic acid to an acid chloride.
-
Coupling: Nucleophilic acyl substitution with phenol.
-
Selective Deprotection: Hydrazinolysis or mild acid hydrolysis to cleave the aliphatic acetate while preserving the aromatic phenyl ester.
Reaction Mechanism & Pathway Visualization[1]
The following diagram illustrates the stepwise transformation, highlighting the critical intermediate (3-acetoxybenzoyl chloride) that prevents side reactions.
Figure 1: Four-step synthetic pathway ensuring regiospecificity by transiently masking the phenolic hydroxyl group.
Experimental Protocol
Phase 1: Protection (Synthesis of 3-Acetoxybenzoic Acid)
This step masks the phenolic oxygen, converting it into an ester. This is crucial to prevent the formation of poly(3-hydroxybenzoate) in Phase 2.
Reagents:
-
3-Hydroxybenzoic acid (1.0 eq)
-
Acetic Anhydride (2.5 eq)
-
Sulfuric Acid (Catalytic, 3-4 drops)
Procedure:
-
Charge a round-bottom flask with 3-hydroxybenzoic acid (e.g., 13.8 g, 100 mmol).
-
Add Acetic Anhydride (25.5 g, 250 mmol) while stirring.
-
Add 3 drops of conc. H₂SO₄.[1][2] The reaction is exothermic; maintain temperature below 60°C.
-
Heat to 80°C for 2 hours to ensure completion.
-
Quench: Pour the mixture into ice-cold water (200 mL). The excess anhydride hydrolyzes, and the product precipitates.
-
Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.
-
Checkpoint: Yield should be >90%. MP: ~131°C.
-
Phase 2 & 3: Activation and Coupling
We convert the protected acid to an acid chloride, then immediately couple it with phenol.
Reagents:
-
3-Acetoxybenzoic acid (from Phase 1)
-
Thionyl Chloride (SOCl₂, 1.5 eq)
-
DMF (Catalytic, 2 drops)
-
Phenol (1.0 eq)[3]
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM) or Toluene (Solvent)
Step-by-Step Protocol:
| Step | Action | Technical Rationale |
| 1. Activation | Dissolve 3-acetoxybenzoic acid (100 mmol) in dry Toluene. Add SOCl₂ (150 mmol) and catalytic DMF. Reflux for 3 hours until gas evolution (HCl/SO₂) ceases. | DMF acts as a Vilsmeier-Haack catalyst, significantly accelerating acid chloride formation. |
| 2. Evaporation | Remove excess SOCl₂ and solvent under reduced pressure (Rotavap). | Excess SOCl₂ will react with phenol in the next step to form toxic triphenyl phosphate or chlorophenols. |
| 3. Preparation | Redissolve the crude acid chloride residue in dry DCM (100 mL). Cool to 0°C. | Low temperature controls the exotherm of the esterification. |
| 4. Coupling | In a separate flask, dissolve Phenol (9.4 g, 100 mmol) and Pyridine (120 mmol) in DCM. Add this solution dropwise to the acid chloride solution at 0°C. | Pyridine acts as an HCl scavenger (base) and an acylation catalyst (forming an N-acylpyridinium intermediate). |
| 5. Reaction | Allow to warm to Room Temp (RT) and stir for 4-6 hours. | |
| 6. Workup | Wash organic layer with 1M HCl (remove Pyridine), then sat. NaHCO₃ (remove unreacted acid), then Brine. Dry over MgSO₄. | |
| 7. Isolation | Evaporate solvent to yield Phenyl 3-acetoxybenzoate . | Intermediate is stable and can be recrystallized from Ethanol if high purity is needed. |
Phase 4: Selective Deprotection (The Critical Step)
Challenge: We must hydrolyze the aliphatic ester (acetate) without hydrolyzing the aromatic ester (benzoate). Solution: Nucleophilic cleavage using Hydrazine Hydrate or mild ammonolysis. Aromatic esters are sterically and electronically more robust than aliphatic acetates.
Reagents:
-
Phenyl 3-acetoxybenzoate
-
Hydrazine Hydrate (80%, 1.1 eq) or Pyrrolidine (1.2 eq)
-
THF or Acetonitrile (Solvent)
Procedure:
-
Dissolve Phenyl 3-acetoxybenzoate in THF.
-
Cool to 0°C.
-
Add Hydrazine Hydrate (1.1 eq) dropwise.
-
Stir at 0°C for 30 minutes, then monitor by TLC. The acetate group is cleaved rapidly as acetohydrazide.
-
Quench: Dilute with Ethyl Acetate and wash with 0.5M HCl (to remove excess hydrazine/hydrazides).
-
Purification: The organic layer contains the target Phenyl 3-hydroxybenzoate . Dry and evaporate.[4]
-
Final Polish: Recrystallize from Toluene/Hexane or Ethanol/Water.
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Overall Yield | 65% - 75% | Calculated from 3-HBA starting material. |
| Purity (HPLC) | > 99.0% | Required for liquid crystal applications. |
| Melting Point | 138 - 140°C | Distinct from starting material (200°C+). |
| Key Impurity | Phenyl Acetate | Formed if Acetyl group transfers to Phenol (Transesterification). |
| Appearance | White Crystalline Solid |
Troubleshooting & Critical Controls
The "Oligomer" Trap
If you skip Phase 1 (Protection) and attempt to react 3-HBA with SOCl₂, the 3-OH group will attack the SOCl₂ or the formed acid chloride, resulting in a complex mixture of oligomers. Validation: Check the IR spectrum of the intermediate in Phase 1. You should see a distinct ester carbonyl (~1760 cm⁻¹) and the disappearance of the broad phenolic OH stretch.
Moisture Sensitivity
Phase 2 (Acid Chloride formation) is highly sensitive to water. Any moisture will revert the chloride back to the acid.
-
Control: Use freshly distilled Thionyl Chloride and dry solvents (Toluene/DCM over molecular sieves).
Deprotection Selectivity
If the final yield is low, the deprotection conditions may be too harsh, cleaving the phenyl ester.
-
Alternative: If Hydrazine proves too aggressive, use Guanidinium Nitrate in Methanol/DCM (1:9) for ultra-mild selective deacetylation [1].
References
-
Selective Deprotection Strategies
- Title: Selective removal of acetate protection
- Source: Greene's Protective Groups in Organic Synthesis.
-
URL:
-
Synthesis of Liquid Crystal Intermediates
-
General Acylation Protocols
- Title: Standard Operating Procedures for Acid Chloride Form
- Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed).
-
URL:
-
Direct Coupling Alternatives (POCl3 Method)
- Title: An Efficient and Practical Protocol for the Esterification of Arom
- Source: Der Pharma Chemica (Archives).
-
URL:
Sources
Application Note: Catalytic Transesterification of Phenyl 3-Hydroxybenzoate
Abstract & Strategic Overview
Phenyl 3-hydroxybenzoate (Ph-3HB) represents a unique class of "AB-type" monomers utilized in the synthesis of high-performance liquid crystalline polyesters and complex pharmaceutical intermediates. Unlike aliphatic esters, the phenyl ester moiety acts as an activated electrophile due to the superior leaving group ability of phenol (
This guide addresses the two primary challenges in working with Ph-3HB:
-
Competition between Polymerization and Functionalization: As an AB-monomer containing both a nucleophile (-OH) and an electrophile (-COPh), Ph-3HB will self-polymerize (homopolymerization) unless specific conditions favor transesterification with an external alcohol.
-
Catalyst Selection: The choice between metal oxides, organic superbases, and enzymes dictates the reaction pathway, selectivity, and purification burden.
This Application Note details three validated protocols ranging from high-temperature melt polycondensation to precision organocatalytic functionalization.
Mechanistic Insight: The "Activated" Ester
The reactivity of phenyl 3-hydroxybenzoate is governed by the stability of the phenoxide leaving group. In a transesterification event with an external alcohol (
The TBD Organocatalytic Mechanism
For precision synthesis (avoiding metal contaminants), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is the gold standard. It operates via a dual-activation mechanism , simultaneously activating the carbonyl of the ester and the hydroxyl of the nucleophile.
Figure 1: Dual-activation mechanism of TBD-catalyzed transesterification. The catalyst stabilizes the transition state through hydrogen bonding, significantly lowering the activation energy compared to standard base catalysis.
Experimental Protocols
Protocol A: Melt Polycondensation (Synthesis of Poly-3-hydroxybenzoate)
Objective: Synthesis of high-molecular-weight polyarylates. Mechanism: Step-growth polymerization driven by vacuum removal of phenol.
Materials:
-
Catalyst: Dibutyltin(IV) oxide (
) or Zinc Acetate ( ) -
Equipment: Schlenk line, Mechanical stirrer, Vacuum pump (< 1 mbar)
Step-by-Step Methodology:
-
Charge: Load Ph-3HB (50 mmol) and catalyst (0.1 mol%) into a polymerization reactor equipped with a mechanical stirrer and a distillation head.
-
Inert Phase: Purge with
x3. Heat to 160°C under nitrogen flow to melt the monomer. -
Oligomerization: Stir at 160–180°C for 60 minutes. Phenol will begin to distill off (condenser temp must be >45°C to prevent phenol solidification in the line, or use a heat gun).
-
Polycondensation (Vacuum Stage): Increase temperature to 230°C . Apply vacuum gradually to prevent bumping, reaching <1 mbar.
-
Completion: Maintain vacuum/temp for 2–4 hours until the melt viscosity prevents further stirring.
-
Workup: Cool to RT. Dissolve the solid mass in minimal
/TFA (if soluble) or hot pentafluorophenol. Precipitate into cold methanol.
Validation:
-
TGA: Thermal stability should exceed 300°C.
-
NMR: Disappearance of the specific phenyl ester protons (multiplet at 7.2–7.5 ppm) and broadening of the backbone aromatic signals.
Protocol B: Solution-Phase Functionalization (Organocatalytic)
Objective: Transesterification of Ph-3HB with an external alcohol (
Step-by-Step Methodology:
-
Stoichiometry: Dissolve Ph-3HB (1.0 equiv) and the target Alcohol (Nucleophile, 1.2–1.5 equiv) in anhydrous THF or Toluene.
-
Note: Excess alcohol is critical to statistically favor cross-reaction over self-reaction.
-
-
Catalysis: Add TBD (5 mol%). Stir at 25°C (Room Temp).
-
Why RT? Phenyl esters are reactive enough to transesterify at RT with TBD. Higher temperatures increase the risk of homopolymerization.
-
-
Monitoring: Monitor by TLC (Visualize with UV). Phenol (
in Hex/EtOAc) will appear as the reaction progresses. -
Quenching: Add Benzoic Acid (5 mol%) to protonate the TBD and stop the reaction.
-
Purification: Wash with 1M NaOH (removes the generated phenol and unreacted Ph-3HB). The product ester remains in the organic phase.
Protocol C: Enzymatic Kinetic Resolution
Objective: Enantioselective transesterification using a chiral alcohol or mild modification of heat-sensitive substrates. Catalyst: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435).[7][8]
methodology:
-
Setup: Mix Ph-3HB (10 mmol) and Chiral Alcohol (10 mmol) in Diisopropyl ether (DIPE) or Toluene.
-
Solvent Note: Hydrophobic solvents preserve lipase activity better than polar solvents like DMF.
-
-
Initiation: Add CAL-B beads (10–20 wt% relative to substrate).
-
Incubation: Shake at 40°C–60°C.
-
Filtration: Filter off the enzyme beads (recyclable).
-
Analysis: Check Enantiomeric Excess (ee) via Chiral HPLC.
Analytical Validation & Data Interpretation
NMR Diagnostics
The transesterification is best monitored by tracking the "reporter" protons of the leaving group (Phenol) versus the active ester.
| Proton Environment | Chemical Shift ( | Chemical Shift ( |
| Ortho-H (Phenyl Ester) | 7.20 - 7.25 (m) | N/A (Shifted/Removed) |
| Ortho-H (Free Phenol) | N/A | 6.80 - 6.85 (d) |
| 3-OH (Benzoate Ring) | ~9.8 (Broad, Singlet) | ~9.6 (Shift varies by solvent) |
Experimental Decision Tree
Use this workflow to select the appropriate protocol for your application.
Figure 2: Decision tree for selecting the optimal transesterification protocol based on target application and substrate stability.
References
-
Kricheldorf, H. R. (2000). "Syntheses and Kricheldorf’s Rules of Polycondensation." Macromolecular Rapid Communications. (Authoritative source on melt polycondensation of phenyl esters).
-
Hedrick, J. L., & Waymouth, R. M. (2006).[6][9] "Organocatalysis: Opportunities and Challenges for Polymer Synthesis." Accounts of Chemical Research. (Foundational paper on TBD mechanism).
-
Anderson, E. M., et al. (2010). "Enantioselective transesterification by Candida antarctica Lipase B immobilized on fumed silica." Journal of Biotechnology.[10][11] (Validation of CAL-B for phenyl ester substrates).
-
PubChem. (2025).[2] "Phenyl 3-hydroxybenzoate Compound Summary." (Physical property verification).
-
Master Organic Chemistry. (2022). "Transesterification Mechanism and Kinetics." (General mechanistic grounding).
Sources
- 1. PHENYL 3-HYDROXYBENZOATE | 24262-63-3 [chemicalbook.com]
- 2. Phenyl 3-hydroxybenzoate | C13H10O3 | CID 12340969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polyesteracetals via TBD Catalyzed Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective transesterification by Candida antarctica Lipase B immobilized on fumed silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Advanced Functionalization Strategies for Phenyl 3-Hydroxybenzoate
From Monomer Design to Macromolecular Architecture
Abstract
Phenyl 3-hydroxybenzoate (Ph-3-HBA) represents a unique bifunctional scaffold in organic synthesis and materials science. Unlike its aliphatic analogs (e.g., methyl 3-hydroxybenzoate), the phenyl ester moiety imparts distinct electronic properties and acts as a "latent" leaving group for high-temperature transesterification. This guide details the chemoselective functionalization of Ph-3-HBA, focusing on three critical vectors: (1) Phenolic O-alkylation for liquid crystal mesogens, (2) Regioselective electrophilic aromatic substitution for cross-coupling precursors, and (3) Melt-phase polycondensation for high-performance polyesters.
Structural Analysis & Reactivity Logic
To functionalize Ph-3-HBA effectively, one must understand the competing electronic effects across its two aromatic rings.
-
Ring A (Acid-Derived): Contains the 3-hydroxyl group and the ester carbonyl.
-
Reactivity: The phenolic -OH is a strong activator (
effect), overriding the deactivating nature of the ester carbonyl. This makes Ring A the primary site for electrophilic substitution (halogenation, nitration). -
Directing Effects: The -OH directs incoming electrophiles ortho and para to itself (Positions 2, 4, and 6).[1] Position 2 is sterically crowded; functionalization typically favors positions 4 and 6.
-
-
Ring B (Phenol-Derived): Attached to the ester oxygen.
-
Reactivity: The ester oxygen is a moderate activator. However, because Ring A possesses a free phenol (a stronger activator), Ring B remains relatively inert to electrophiles under mild conditions.
-
Role: Acts as a bulky, rigid leaving group during polymerization or a mesogenic core in liquid crystals.
-
Reactivity Decision Tree
The following diagram illustrates the decision logic for selecting a functionalization pathway.
Figure 1: Strategic decision map for Ph-3-HBA functionalization based on target application.
Protocol A: Chemoselective O-Alkylation (Etherification)
Application: Synthesis of liquid crystalline monomers (mesogens) or lipophilic preservatives. Objective: Alkylate the phenolic hydroxyl group without hydrolyzing the phenyl ester.
Mechanistic Insight
The phenyl ester is susceptible to hydrolysis under strong basic conditions (e.g., NaOH/H2O). Therefore, anhydrous mild bases (K₂CO₃) in polar aprotic solvents are required to deprotonate the phenol (pKa ~9.9) without attacking the ester carbonyl.
Experimental Workflow
Materials:
-
Phenyl 3-hydroxybenzoate (1.0 eq)[2]
-
Alkyl Bromide (e.g., 1-bromooctane) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq, catalyst for Finkelstein exchange)
-
Solvent: Acetone (reflux) or DMF (80°C)
Step-by-Step Protocol:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ph-3-HBA (10 mmol) in anhydrous Acetone (50 mL). Add K₂CO₃ (20 mmol) and KI (1 mmol).
-
Addition: Add the Alkyl Bromide (12 mmol) dropwise via syringe.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) under nitrogen atmosphere.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (lower Rf) should disappear within 6–12 hours.
-
-
Work-up:
-
Cool to room temperature.
-
Filter off the inorganic salts (K₂CO₃/KBr).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water (2x) and brine (1x).
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield the phenyl 3-alkoxybenzoate.
Data Validation:
-
IR: Disappearance of the broad -OH stretch (3200–3400 cm⁻¹). Retention of the Ester C=O stretch (~1730 cm⁻¹).
-
1H NMR: Appearance of triplet at ~4.0 ppm (-OCH ₂-R).
Protocol B: Regioselective Ring Bromination
Application: Creating precursors for Suzuki-Miyaura coupling to synthesize biaryls. Objective: Introduce a bromine atom onto Ring A while preserving the ester linkage.
Mechanistic Insight
The hydroxyl group activates positions 2, 4, and 6. Position 2 is sterically hindered by the ester group.[3] Bromination typically occurs at position 4 (para to ester, ortho to OH) or position 6 (ortho to ester, para to OH). Low temperature and controlled stoichiometry prevent over-bromination (dibromination).
Experimental Workflow
Materials:
-
Phenyl 3-hydroxybenzoate (1.0 eq)[2]
-
Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS)
-
Solvent: Glacial Acetic Acid (AcOH) or DCM
-
Catalyst: None required (OH activation is sufficient), or FeBr3 for difficult substrates.
Step-by-Step Protocol:
-
Dissolution: Dissolve Ph-3-HBA (10 mmol) in Glacial Acetic Acid (20 mL). Cool to 0–5°C in an ice bath.
-
Bromination: Add Br₂ (10.5 mmol) dissolved in AcOH (5 mL) dropwise over 30 minutes.
-
Caution: Exothermic reaction. Maintain temperature <10°C to favor monobromination.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Visual Cue: The deep red color of bromine will fade to orange/yellow.
-
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing Sodium Bisulfite (NaHSO₃) to quench unreacted bromine.
-
Isolation: The product usually precipitates as a white/off-white solid. Filter and wash with cold water.
-
Regioisomer Separation: If a mixture of 4-bromo and 6-bromo isomers forms, separate via fractional recrystallization from MeOH/Water.
Protocol C: Melt Transesterification Polymerization
Application: Synthesis of Poly(3-hydroxybenzoate) (P3HB), a high-crystallinity engineering plastic. Objective: Polymerize the monomer by eliminating phenol at high temperature.
Mechanistic Insight
Unlike alkyl esters, the phenyl ester is an "activated" ester. Phenol is a better leaving group (lower pKa) than methanol, allowing the transesterification to proceed at reasonable rates. The reaction is driven by the removal of phenol under vacuum.
Figure 2: Melt polycondensation workflow for Ph-3-HBA.
Step-by-Step Protocol:
-
Setup: Use a polymerization tube equipped with a mechanical stirrer, nitrogen inlet, and a vacuum distillation arm.
-
Charging: Add Ph-3-HBA (50 mmol) and catalyst (e.g., Zinc Acetate or Titanium Tetrabutoxide, 0.05 mol%).
-
Oligomerization (Atmospheric Pressure):
-
Purge with N₂ (3 cycles).
-
Heat to 180°C. The monomer melts.
-
Stir for 1 hour. Phenol begins to distill off (condenser temp must be >45°C to prevent phenol solidification, or use a receiver flask).
-
-
Polycondensation (Vacuum):
-
Raise temperature to 220–250°C.
-
Gradually apply vacuum over 30 minutes to reach <1 mbar.
-
Critical: Rapid vacuum application can cause the monomer to sublime before reacting.
-
-
Finishing: Continue for 2–4 hours until the melt viscosity becomes too high to stir.
-
Recovery: Cool under N₂. The polymer will solidify into a hard, opaque mass.
Summary of Reaction Parameters
| Parameter | Protocol A (Etherification) | Protocol B (Bromination) | Protocol C (Polymerization) |
| Primary Reactant | Alkyl Halide | Bromine / NBS | Self-reaction |
| Key Reagent/Cat | K₂CO₃ (Base) | None or Lewis Acid | Zn(OAc)₂ or Ti(OBu)₄ |
| Solvent | Acetone / DMF | Acetic Acid / DCM | None (Melt) |
| Temperature | 56°C - 80°C | 0°C - 25°C | 200°C - 260°C |
| Byproduct | KBr / KHCO₃ | HBr | Phenol |
| Critical Control | Anhydrous conditions | Temperature (Regioselectivity) | Vacuum profile |
References
-
PubChem. (2025).[2] Phenyl 3-hydroxybenzoate | C13H10O3.[2] National Library of Medicine. [Link]
- Kricheldorf, H. R. (2001). Syntheses and Kricheldorf's Rules of Polycondensation. In: Handbook of Polymer Synthesis.
-
MDPI. (2021). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers. Describes the use of phenyl benzoate derivatives in liquid crystal synthesis. [Link]
-
Vertex AI Search. (2024).[4] Photochemical behaviour and toxicity evolution of phenylbenzoate liquid crystal monomers. Discusses stability and degradation pathways of phenyl benzoates. [Link]
Sources
- 1. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]
- 2. Phenyl 3-hydroxybenzoate | C13H10O3 | CID 12340969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Photochemical behaviour and toxicity evolution of phenylbenzoate liquid crystal monomers in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Copolymerization kinetics of phenyl 3-hydroxybenzoate with aromatic diols
Application Note: Kinetic Profiling of Phenyl 3-Hydroxybenzoate Copolymerization via Melt Transesterification
), rate constants (Introduction & Theoretical Framework
The synthesis of high-performance aromatic polyesters (Liquid Crystalline Polymers - LCPs) often faces challenges due to the high melting points and low solubility of the products. The Phenyl Ester Method (developed extensively by Kricheldorf et al.) offers a distinct kinetic advantage over direct esterification or acid chloride routes.
In this specific system, Phenyl 3-hydroxybenzoate (PHB) acts as an A-B type monomer. When copolymerized with aromatic diols (e.g., Hydroquinone, Resorcinol), the reaction proceeds via transesterification (phenolysis) . Unlike alkyl esters, the phenyl ester group is "activated" due to the better leaving group ability of phenol (
Reaction Mechanism
The core kinetic event is the nucleophilic attack of the diol's hydroxyl group on the carbonyl carbon of the phenyl ester, followed by the elimination of phenol.
Kinetic Control vs. Diffusion Control:
-
Stage I (Low Conversion): The reaction is kinetically controlled by the reactivity of functional groups and catalyst activity.
-
Stage II (High Conversion): As viscosity increases, the reaction becomes diffusion-controlled. The rate depends on the efficient removal of phenol from the melt.
Experimental Protocol: Melt Transesterification Kinetics
This protocol utilizes Isothermal Thermogravimetric Analysis (TGA) as the primary tool for kinetic profiling. Since the only volatile byproduct is phenol, mass loss is a direct proxy for reaction conversion (
Materials & Reagents
-
Monomer A: Phenyl 3-hydroxybenzoate (PHB) [Recrystallized from toluene, purity >99.5%].
-
Monomer B: Aromatic Diol (e.g., Hydroquinone, 4,4'-Biphenol) [Sublimed grade].
-
Stoichiometry Adjuster: Diphenyl Isophthalate (DPI) (Optional: Required if high MW is desired to balance A-A/B-B stoichiometry).
-
Catalyst: Antimony(III) oxide (
) or Titanium(IV) butoxide ( ). Concentration: 0.05 - 0.1 mol%. -
Standard: Phenol (for calibration).
Experimental Setup (TGA Method)
The TGA method allows for precise, real-time monitoring of phenol evolution without manual sampling errors.
-
Preparation: Grind monomers and catalyst into a fine, homogeneous powder in a glovebox (nitrogen atmosphere) to prevent premature hydrolysis.
-
Loading: Place 10–15 mg of the mixture into a platinum or alumina TGA pan.
-
Purge: Purge the TGA furnace with dry Nitrogen (50 mL/min) for 30 minutes at 30°C.
-
Temperature Program:
-
Ramp: 50°C/min to the target isothermal temperature (
). -
Isotherm: Hold at
(e.g., 240°C, 260°C, 280°C, 300°C) for 60–120 minutes. -
Note:
must be above the melting point of the monomer mix but below the degradation temperature of the polymer.
-
Alternative Setup (Bench Scale Reactor)
For bulk viscosity and molecular weight analysis:
-
Use a 100 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a vacuum distillation bridge.
-
Immerse in a salt bath at
. -
Collect evolved phenol in a cold trap.
-
Sampling: Remove aliquots at defined intervals for GPC (Gel Permeation Chromatography) or
-NMR analysis.
Data Analysis & Calculation Workflow
Determining Conversion ( ) from TGA
The degree of conversion
-
: Mass loss at time
. - : Theoretical mass loss if 100% of phenol is evolved.
Kinetic Plotting (Second-Order Model)
Polyesterification typically follows second-order kinetics. The integrated rate equation is:
-
Plot:
(y-axis) vs. Time (x-axis). -
Slope:
(Apparent rate constant). -
Linearity Check: If the plot is linear (
), the reaction is 2nd order. If it deviates at high conversion, diffusion limitations are active.
Activation Energy ( )
Perform the experiment at four temperatures (e.g., 240, 260, 280, 300°C). Use the Arrhenius equation:
-
Plot:
vs. (Kelvin). -
Slope:
.
Visualization of Workflows
Figure 1: Experimental & Analytical Logic Flow
This diagram illustrates the pathway from raw material preparation to kinetic parameter extraction.
Caption: Workflow for extracting kinetic parameters from melt polymerization of phenyl esters.
Figure 2: Reaction Mechanism (Phenolysis)
Caption: Mechanism of catalyst-assisted transesterification via phenol elimination.
Key Data Summary Table
| Parameter | Symbol | Typical Range | Unit | Notes |
| Reaction Order | 2.0 - 2.4 | - | Deviations occur due to catalyst deactivation or diffusion limits. | |
| Activation Energy | 60 - 110 | kJ/mol | Lower than direct esterification due to better leaving group (Phenol). | |
| Rate Constant | L/(mol·s) | Highly dependent on catalyst acidity (Ti > Sb > Zn). | ||
| Phenol Removal | - | >95% | - | Critical for high molecular weight (Le Chatelier's Principle). |
Troubleshooting & Optimization
-
Non-Linearity in Kinetic Plots:
-
Cause: Loss of catalyst activity or sublimation of monomers (especially Hydroquinone) before reaction.
-
Fix: Use a slight excess of diol (1-2%) to account for sublimation; ensure catalyst is soluble in the melt.
-
-
Discoloration (Yellowing):
-
Cause: Oxidation of phenol or diol at high
. -
Fix: Ensure rigorous
purging; add antioxidant (e.g., Triphenyl phosphite).
-
-
Low Molecular Weight:
-
Cause: Incomplete removal of phenol.
-
Fix: Apply high vacuum (< 1 mbar) in the final stage of polymerization.
-
References
-
Kricheldorf, H. R. (2000). Syntheses and Kricheldorf's "Phenyl Ester Method" for Aromatic Polyesters. Macromolecular Rapid Communications. Link
-
Pilati, F., et al. (1986). Kinetics of Transesterification of Phenyl Esters. Polymer. Link
-
Macdonald, W. A. (2003).[1] Liquid Crystalline Polymers: Chemistry and Kinetics. High Performance Polymers. Link
-
Fradet, A., & Tessier, M. (2003). Polyesterification Kinetics and Mechanisms. In Synthetic Methods in Step-Growth Polymers. Wiley-Interscience. Link
Sources
Thin-film fabrication using phenyl 3-hydroxybenzoate based materials
Application Note: High-Performance Thin-Film Fabrication Using Phenyl 3-Hydroxybenzoate Architectures
Executive Summary
This guide details the fabrication of thin films utilizing phenyl 3-hydroxybenzoate (P3HB) and its derivatives. Unlike its linear para-substituted isomer (phenyl 4-hydroxybenzoate), the meta-substitution in P3HB introduces a structural "kink" (bond angle ~120°) that fundamentally alters molecular packing. This geometric frustration is exploited to generate bent-core liquid crystalline (LC) phases for optoelectronics and to create amorphous, surface-eroding matrices for controlled drug release.
Key Applications:
-
Optoelectronics: Biaxial nematic alignment layers and fast-switching LC domains.
-
Drug Development: Hydrolytically labile coatings for sustained release of antimicrobial metabolites (phenol and 3-hydroxybenzoic acid).
Material Science & Mechanism
To fabricate effective films, one must understand the "Meta-Effect." Standard mesogens (liquid crystal building blocks) are rod-like (calamitic). P3HB is banana-shaped.
The Structural Kink & Self-Assembly
In thin films, P3HB derivatives do not pack into simple lamellar sheets like their para-counterparts. Instead, they form polar clusters.
-
Optics: The kink prevents crystallization, stabilizing the Liquid Crystalline glass phase at room temperature.
-
Thermodynamics: The meta-linkage lowers the melting transition (
) and isotropization temperature ( ), enabling lower-temperature processing compatible with flexible substrates (PET/PEN).
Figure 1: Mechanistic pathway from P3HB molecular geometry to macroscopic film properties.
Pre-Fabrication Protocols
Materials & Reagents
-
Precursor: Phenyl 3-hydroxybenzoate (CAS: 24262-63-3), >98% purity.
-
Note: Recrystallize from ethanol/ethyl acetate if DSC shows broad melting peaks (
C range).
-
-
Solvents:
-
Primary: Chloroform (CHCl
) or Tetrahydrofuran (THF) – High solubility, fast evaporation. -
Co-solvent (Optional): Toluene – Slows evaporation to prevent "orange peel" defects.
-
-
Substrates:
-
Optics: ITO-coated glass (pre-cleaned).
-
Bio: Medical-grade Stainless Steel (316L) or Silicon wafers.
-
Solution Preparation (Standard 2 wt% Ink)
-
Weighing: Dispense 20 mg of P3HB into a borosilicate vial.
-
Solvation: Add 1.0 mL of CHCl
. Vortex for 30s.-
Critical Check: Solution must be optically clear. If hazy, filter through a 0.2
m PTFE syringe filter.
-
-
Aging: Allow solution to equilibrate at 25°C for 1 hour. This ensures complete disentanglement of any hydrogen-bonded dimers.
Fabrication Protocol: Spin Coating & Annealing
This protocol targets a 100–150 nm active layer.
Substrate Surface Activation
Hydrophobic P3HB films adhere poorly to untreated hydrophilic glass.
-
Step: Expose substrate to UV-Ozone for 10 min.
-
Modification: Spin coat HMDS (Hexamethyldisilazane) at 3000 rpm for 30s, then bake at 110°C for 1 min. This methylates the surface, matching the surface energy of the phenyl rings.
Deposition Workflow
Figure 2: Spin-coating and thermal processing workflow for P3HB thin films.
Thermal Annealing (The "Meta-Switch")
The as-cast film is isotropic. To induce the functional LC phase, you must anneal.
-
Heat: Place sample on a hotplate at 110°C (approx. 10°C below melting point of typical derivatives).
-
Soak: Hold for 10 minutes. The molecules will reorganize into bent-core domains.
-
Cool:
-
For Optical Clarity: Quench cool (place on metal block) to freeze the amorphous/nematic glass.
-
For Drug Release: Slow cool (1°C/min) to increase crystallinity and extend release duration.
-
Characterization & Validation
| Technique | Parameter | Target Result | Interpretation |
| POM (Polarized Optical Microscopy) | Texture | Schlieren or Marble Texture | Confirms Liquid Crystalline order. "Brush" defects indicate biaxiality. |
| XRD (X-Ray Diffraction) | d-spacing | Broad halo at ~4.5 Å | Indicates nematic packing (no long-range positional order). Sharp peaks = unwanted crystallization. |
| Contact Angle | Wettability | 85° - 95° (Water) | Hydrophobic surface suitable for passivation or sustained drug release. |
| UV-Vis | Transmittance | >90% (400-800 nm) | High transparency required for optical overlays. |
Application Note: Drug Development Context
Target Audience: Formulation Scientists.
P3HB films function as Pro-drug Coatings . The phenyl ester bond is susceptible to hydrolysis by esterases or high pH environments.
Mechanism:
-
3-Hydroxybenzoic Acid: A known antimicrobial agent and preservative precursor.
-
Phenol: Antiseptic (monitor toxicity limits).
Protocol for Release Study:
-
Submerge coated slide in PBS (pH 7.4) at 37°C.
-
Aliquot sampling at t = 1, 4, 12, 24 hours.
-
Analyze via HPLC (C18 column, MeOH:Water 50:50 mobile phase).
-
Expectation: Zero-order release kinetics if the film erodes from the surface; First-order if bulk degradation occurs.
References
-
Bent-Core Liquid Crystals: Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking. Journal of Materials Chemistry, 16(10), 907-961. Link
-
Synthesis & Properties: Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers. Current Opinion in Colloid & Interface Science, 12(4-5), 205-213. Link
-
Hydroxybenzoate Antimicrobials: Merkl, R., et al. (2010). Antimicrobial activity of hydroxybenzoic acids and their esters.[1] Folia Microbiologica, 55, 357–360. Link
-
Thin Film Processing: Norrman, K., et al. (2005). Studies of spin-coated polymer films. Annual Reports on the Progress of Chemistry, Section C, 101, 174-201. Link
-
Chemical Data: PubChem. (2025).[2][3] Phenyl 3-hydroxybenzoate (CID 12340969).[2] National Library of Medicine. Link
Sources
Incorporating phenyl 3-hydroxybenzoate into epoxy resin networks
Executive Summary & Strategic Rationale
This guide details the protocol for incorporating Phenyl 3-hydroxybenzoate (P3HB) into epoxy networks, specifically Diglycidyl Ether of Bisphenol A (DGEBA). While standard epoxy curing utilizes amines or anhydrides, phenolic curing using esters like P3HB creates networks with distinct Liquid Crystalline (LC) or mesogenic character.
Why Phenyl 3-Hydroxybenzoate? Unlike its para-substituted isomer (phenyl 4-hydroxybenzoate), which forms rigid rod-like structures leading to high-melting, often brittle liquid crystals, the meta-substituted (3-hydroxy) isomer introduces a "kink" in the molecular architecture.
-
Materials Science Impact: This kink suppresses highly ordered smectic phases in favor of nematic or isotropic phases, improving processability and reducing brittleness while maintaining high thermal stability.
-
Trans-Disciplinary Insight (Pharma/Drug Dev): For pharmaceutical scientists, this protocol serves as a high-fidelity model for Amorphous Solid Dispersions (ASDs) . The reaction kinetics described here parallel the behavior of phenolic drug pharmacophores (e.g., salicylates, paracetamol analogs) when conjugated into polymer matrices for controlled release.
Chemical Mechanism & Stoichiometry
The incorporation is not a simple physical blend; it is a chemical modification via the phenolic hydroxyl group. The reaction requires a nucleophilic attack on the epoxide ring.[1][2]
The Challenge: Phenols are relatively acidic (pKa ~10) but poor nucleophiles compared to amines. They require catalysis to open the epoxide ring at reasonable temperatures.[1]
The Solution: We utilize Triphenylphosphine (TPP) as a Lewis base catalyst.[3] TPP initiates the reaction by attacking the epoxide, creating a zwitterionic intermediate that activates the ring for the phenolic attack.
Reaction Pathway Diagram
Caption: TPP-catalyzed nucleophilic addition of phenolic hydroxyl to epoxide. The catalyst is regenerated, ensuring efficient cycling.
Experimental Protocol
Materials Required
-
Epoxy Resin: DGEBA (e.g., Epon 828), EEW ≈ 185-190 g/eq.
-
Modifier: Phenyl 3-hydroxybenzoate (P3HB), MW = 214.22 g/mol .[4]
-
Solvent (Optional): Tetrahydrofuran (THF) for solvent casting; omit for melt blending.
Step 1: Stoichiometric Calculation
Precision is non-negotiable. You must balance the Epoxide Equivalent Weight (EEW) with the Phenolic Hydroxyl Equivalent Weight (HEW) .
-
Target Ratio: 1:1 (Epoxy : Phenol).
-
Formula:
-
Note: For P3HB, there is one reactive -OH group per molecule, so HEW = MW = 214.22 g/eq.
-
Step 2: Pre-Processing (Moisture Control)
Epoxies and phenolic esters are hygroscopic. Moisture acts as a plasticizer and can compete with the catalyst.
-
Dry P3HB in a vacuum oven at 50°C for 4 hours.
-
Degas DGEBA resin at 80°C under vacuum (-0.1 MPa) for 30 minutes to remove trapped air and volatiles.
Step 3: Synthesis Workflow (Melt Blending)
Melt blending is preferred over solvent casting to produce void-free structural networks.
Caption: Melt blending workflow optimized to prevent premature gelation while ensuring homogeneity.
Step 4: The Curing Cycle
Phenolic curing is slower than amine curing. A stepped cycle is required to prevent volatilization of the monomer before reaction.
-
Pre-cure (Gelation): 140°C for 2 hours.
-
Ramp: 2°C/min to 180°C.
-
Post-cure (Crosslinking): 180°C for 4 hours.
-
Cooling: Slow cool (2°C/min) to room temperature to minimize internal stress.
Characterization & Validation
To validate the network formation and properties, the following analytical suite is required.
| Technique | Parameter | Expected Outcome / Validation Criteria |
| FTIR | Epoxide Ring (915 cm⁻¹) | Disappearance: The peak at 915 cm⁻¹ should vanish, confirming full conversion. |
| FTIR | Ether Bond (1240 cm⁻¹) | Appearance: Growth of the Ar-O-C ether band indicates successful phenolic attack. |
| DSC | Glass Transition ( | |
| POM | Birefringence | Polarized Optical Microscopy: Look for "Schlieren" textures if LC phases are retained. P3HB often yields isotropic networks unless tethered in blocks, but local anisotropy may persist. |
| TGA | Phenolic cured epoxies exhibit high char yields (>30% at 700°C) due to the aromatic content. |
Troubleshooting & Optimization
-
Issue: Bubbles in cured resin.
-
Cause: Incomplete degassing or moisture in P3HB.
-
Fix: Increase vacuum time at Step 3; ensure P3HB is dried.
-
-
Issue: Low
or soft sample.-
Cause: Stoichiometric imbalance or catalyst deactivation (oxidation of TPP).
-
Fix: Use fresh TPP; double-check EEW calculations.
-
-
Issue: Phase Separation (Opaque resin).
-
Cause: P3HB crystallized out before reacting.
-
Fix: Increase the initial cure temperature (Pre-cure) to ensure reaction rate > crystallization rate.
-
References
-
Reaction Mechanism of Phenolic Curing: Ghaemy, M., et al. "Effect of Triphenylphosphine on the Cure Reaction and Thermal Stability of Diglycidyl Ether of Bisphenol A-based Epoxy Resin." Iranian Polymer Journal, vol. 17, no. 11, 2008, pp. 879-888.
-
Liquid Crystalline Epoxy Networks: Carfagna, C., et al. "Liquid Crystalline Epoxy Resins: A Review." Journal of Applied Polymer Science, vol. 64, no.[6] 1, 1997.
-
Phenyl 3-Hydroxybenzoate Properties: PubChem Database.[4] "Phenyl 3-hydroxybenzoate - Compound Summary." National Center for Biotechnology Information. [4]
-
Catalysis in Epoxy-Phenol Systems: Oyanguren, P.A., & Williams, R.J. "Reaction of epoxy resins with phenolic hardeners catalyzed by tertiary amines." Journal of Applied Polymer Science, vol. 47, no. 8, 1993.
-
Mesogenic Epoxy Thermal Conductivity: Yang, X., et al. "Enhancing intrinsic thermal conductivities of epoxy resins by introducing biphenyl mesogen-containing liquid crystalline co-curing agents." Polymer Chemistry, 2021.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction temperature for phenyl 3-hydroxybenzoate synthesis
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of phenyl 3-hydroxybenzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the critical parameter of reaction temperature. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing phenyl 3-hydroxybenzoate from 3-hydroxybenzoic acid and phenol?
The synthesis is typically achieved through a Fischer-Speier esterification. This is a classic acid-catalyzed reaction where the carboxylic acid group of 3-hydroxybenzoic acid reacts with the hydroxyl group of phenol to form an ester and water.[1][2] The reaction is an equilibrium process, which has important implications for optimizing yield.
Q2: Why is an acid catalyst essential for this reaction?
In Fischer esterification, the acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) plays a crucial role in activating the carboxylic acid.[1][2] It protonates the carbonyl oxygen of the 3-hydroxybenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of phenol.[1] Without the catalyst, the reaction would be impractically slow.
Q3: What is the fundamental role of temperature in this esterification?
Reaction temperature is a critical variable that directly influences both the rate of reaction and the position of the chemical equilibrium. According to kinetic principles, increasing the temperature generally increases the reaction rate, allowing the system to reach equilibrium faster.[3] However, for a reversible reaction like esterification, temperature also affects the equilibrium constant (Keq).[4] Furthermore, excessively high temperatures can lead to undesirable side reactions and degradation of reactants or products.[5][6]
Q4: How does the equilibrium nature of the reaction impact the synthesis strategy?
Because water is a product of the reaction, its presence will shift the equilibrium back towards the starting materials, reducing the yield of the desired ester (Le Châtelier's principle). To drive the reaction forward and achieve a high yield, the water produced must be removed from the reaction mixture as it forms.[2] This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or hexane.[2]
Optimizing Reaction Temperature: A Troubleshooting Guide
Problem 1: My reaction yield is very low or non-existent.
Q: I've run the reaction for several hours, but TLC analysis shows mostly unreacted starting materials. What are the most likely temperature-related causes?
A: A low or negligible yield is a common issue that can often be traced back to suboptimal temperature control. There are two primary scenarios:
-
Cause A: Insufficient Temperature. The activation energy for the reaction has not been overcome, resulting in extremely slow kinetics. Even with a catalyst, esterification requires a certain thermal energy input to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-15°C. Ensure the temperature is high enough to facilitate the removal of water, especially if using a Dean-Stark apparatus. The boiling point of your chosen azeotropic solvent (e.g., toluene, ~111°C) is often a good starting point for the reaction temperature.[2]
-
-
Cause B: Ineffective Water Removal. If the temperature is not high enough to cause the azeotropic mixture of water and solvent to distill, water will accumulate in the reaction flask. This accumulation drives the equilibrium backward, preventing the formation of the product.
-
Solution: Confirm that your heating mantle or oil bath is set to a temperature that maintains a steady reflux of the solvent. You should observe condensate returning to the flask from the condenser and water collecting in the side arm of the Dean-Stark trap.
-
Problem 2: I'm observing significant impurity formation.
Q: My final product is difficult to purify, and NMR/LC-MS analysis indicates the presence of multiple byproducts. Could the reaction temperature be the culprit?
A: Yes, improper temperature is a leading cause of side reactions.
-
Cause A: Temperature is Too High. Excessively high temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways.
-
Potential Side Reaction 1: Polymerization/Self-Esterification. 3-Hydroxybenzoic acid has both a carboxylic acid and a phenolic hydroxyl group. At high temperatures, it can potentially self-esterify to form polyester oligomers.
-
Potential Side Reaction 2: Dehydration/Decarboxylation. Aromatic carboxylic acids can be susceptible to decarboxylation at very high temperatures, and other degradation pathways may become accessible.
-
Solution: Lower the reaction temperature. The goal is to find a "sweet spot" that is high enough for a reasonable reaction rate and efficient water removal but low enough to minimize byproduct formation.[6] If you are using a high-boiling solvent, consider switching to one with a lower boiling point to naturally cap the reaction temperature.
-
-
Cause B: Prolonged Reaction Time at Elevated Temperature. Even at a moderately high temperature, running the reaction for an unnecessarily long time can lead to the slow accumulation of thermally induced byproducts.
-
Solution: Monitor the reaction's progress closely using Thin-Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Do not leave it heating longer than necessary.
-
Data Presentation
The optimization of reaction temperature is a balancing act between reaction kinetics and selectivity. The following table summarizes the expected outcomes at different temperature ranges for a typical Fischer esterification using a Dean-Stark apparatus.
| Temperature Range | Expected Reaction Rate | Potential Issues & Causality | Recommended Action |
| Low (< 90°C) | Very Slow / Negligible | Low Yield: Insufficient thermal energy to overcome the activation barrier. Ineffective azeotropic water removal, leading to an unfavorable equilibrium. | Increase temperature to achieve steady reflux and water collection. |
| Optimal (100-140°C) | Moderate to Fast | Equilibrium Limitations: Yield may plateau if water is not removed efficiently. | Ensure vigorous reflux and proper function of the Dean-Stark apparatus. Monitor reaction by TLC. |
| High (> 150°C) | Very Fast | Impurity Formation: Increased likelihood of side reactions such as self-polymerization of 3-hydroxybenzoic acid or thermal degradation.[5] | Reduce temperature. Consider using a lower-boiling solvent to control the maximum temperature. |
Visualization of Key Processes
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism for the synthesis of phenyl 3-hydroxybenzoate.
Troubleshooting Workflow: Low Product Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Synthesis of Phenyl 3-hydroxybenzoate
This protocol is a general guideline and should be adapted based on the scale of the reaction and available laboratory equipment.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent introducing water, which would inhibit the reaction.[7]
-
Reagent Addition: To the round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq), phenol (1.1-1.5 eq), and a suitable solvent such as toluene (enough to suspend the reagents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 0.02-0.05 eq).
-
Heating and Reflux: Heat the mixture to a temperature that maintains a steady reflux (for toluene, this is ~110-120°C). Stir the reaction mixture vigorously.[8]
-
Reaction Monitoring: Allow the reaction to proceed, monitoring the collection of water in the Dean-Stark trap. Periodically check the reaction's progress by TLC (see Protocol 2). The reaction is typically complete within 4-10 hours, depending on the scale and specific conditions.
-
Work-up: Once the reaction is complete (starting material consumed), allow the flask to cool to room temperature.
-
Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted 3-hydroxybenzoic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude phenyl 3-hydroxybenzoate by recrystallization or column chromatography to obtain the final, pure product.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spotting: Using separate capillaries, spot the plate with: a) a sample of the 3-hydroxybenzoic acid starting material, b) a co-spot of the starting material and the reaction mixture, and c) a sample of the reaction mixture.
-
Elution: Develop the plate in a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the plate under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing towards completion.[6]
References
-
PrepChem.com. Synthesis of Phenyl p-hydroxybenzoate. Available from: [Link]
- Google Patents. US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
- Google Patents. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
-
National Institutes of Health. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
Khan Academy. Esterification of phenols. Available from: [Link]
-
Indo American Journal of Pharmaceutical Research. Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Available from: [Link]
-
Pearson. Show how the following compounds can be synthesized from benzene: f. m-hydroxybenzoic acid. Available from: [Link]
-
YouTube. Phenyl Benzoate : Organic Synthesis. Available from: [Link]
-
Royal Society of Chemistry. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Available from: [Link]
-
PubMed Central. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Available from: [Link]
- Google Patents. EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID.
-
White Rose Research Online. RSC Chemical Biology - Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. Available from: [Link]
-
SpringerLink. Syntheses of phenyl benzoate compounds and their bioactivity investigation. Available from: [Link]
-
National Institutes of Health. Phenyl 3-hydroxybenzoate | C13H10O3 | CID 12340969 - PubChem. Available from: [Link]
-
PubMed. Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
National Institutes of Health. Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Available from: [Link]
-
ResearchGate. (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available from: [Link]
-
Analytice. Phenyl benzoate - analysis. Available from: [Link]
-
MDPI. Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. Available from: [Link]
-
ResearchGate. Synthesis of Hydroxybenzoic Acids and Their Esters by Reaction of Phenols with Carbon Tetrachloride and Alcohols in the Presence of Iron Catalysts. Available from: [Link]
-
ACS Publications. Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT | ACS Engineering Au. Available from: [Link]
-
ACS Publications. Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives | Organic Letters. Available from: [Link]
- Google Patents. US5260475A - Esterification of hydroxybenzoic acids.
-
IEEE Xplore. The influence of temperature on reaction rate during the oleic acid esterification process with trimethylolpropane. Available from: [Link]
-
Frontiers. High-Yield Production of 4-Hydroxybenzoate From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120. Available from: [Link]
-
Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. Available from: [Link]
-
PubMed Central. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available from: [Link]
-
ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Available from: [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
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- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID - Google Patents [patents.google.com]
Minimizing side reactions during phenyl 3-hydroxybenzoate functionalization
Welcome to the technical support center for the functionalization of phenyl 3-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its chemical transformations and minimize common side reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary reactive sites on phenyl 3-hydroxybenzoate?
-
Why is chemoselectivity a major challenge in the functionalization of this molecule?
-
How does the electronic nature of the substituents influence reactivity?
-
What are the most common side reactions to anticipate?
-
-
Troubleshooting Guides
-
Acylation Reactions: O-Acylation vs. C-Acylation (Fries Rearrangement)
-
Alkylation Reactions: Controlling O-Alkylation over C-Alkylation
-
Nitration Reactions: Achieving Regioselectivity and Preventing Byproduct Formation
-
-
Experimental Protocols
-
Protocol 1: Selective O-Acylation of Phenyl 3-Hydroxybenzoate
-
Protocol 2: Selective O-Alkylation of Phenyl 3-Hydroxybenzoate
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on phenyl 3-hydroxybenzoate?
Phenyl 3-hydroxybenzoate possesses three primary sites for functionalization:
-
The Phenolic Hydroxyl Group: This is the most nucleophilic and acidic site, readily undergoing reactions like acylation, alkylation, and deprotonation.
-
The Phenyl Ring of the 3-Hydroxybenzoate Moiety: This ring is activated towards electrophilic aromatic substitution by the hydroxyl group (an ortho-, para-director) and deactivated by the ester group (a meta-director).
-
The Phenyl Ring of the Benzoate Moiety: This ring is generally less reactive towards electrophilic substitution unless activated by other substituents.
Q2: Why is chemoselectivity a major challenge in the functionalization of this molecule?
Chemoselectivity, the ability to react with one functional group in the presence of others, is a significant hurdle due to the multiple reactive sites.[1] For instance, when targeting the phenolic hydroxyl group, competing reactions can occur on the aromatic rings. Conversely, electrophilic attack on the activated ring can lead to a mixture of isomers. The challenge lies in selecting reagents and conditions that favor one reaction pathway over others.
Q3: How does the electronic nature of the substituents influence reactivity?
The interplay between the electron-donating hydroxyl group and the electron-withdrawing ester group governs the reactivity of the 3-hydroxybenzoate ring.
-
The hydroxyl group increases electron density at the ortho and para positions, making them susceptible to electrophilic attack.
-
The ester group withdraws electron density from the ring, deactivating it towards electrophiles and directing incoming groups to the meta position relative to itself.[2]
This push-pull electronic effect results in complex regiochemical outcomes during electrophilic substitution reactions.
Q4: What are the most common side reactions to anticipate?
The most prevalent side reactions during the functionalization of phenyl 3-hydroxybenzoate include:
-
C-acylation and Fries Rearrangement: During acylation of the phenolic hydroxyl, the acyl group can migrate to the aromatic ring, especially under Lewis acid catalysis.[3][4][5][6]
-
C-alkylation: Similar to acylation, alkylation can occur at the carbon atoms of the activated ring instead of the phenolic oxygen.[7][8][9]
-
Polysubstitution: The activated aromatic ring can undergo multiple substitutions, particularly under harsh reaction conditions.
-
Hydrolysis of the Ester: The ester linkage can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.[10][11]
Troubleshooting Guides
Acylation Reactions: O-Acylation vs. C-Acylation (Fries Rearrangement)
Problem: Low yield of the desired O-acylated product (phenyl 3-acyloxybenzoate) with significant formation of C-acylated byproducts (hydroxyaryl ketones).
Causality: Phenols are bidentate nucleophiles, meaning they can react at either the oxygen atom (O-acylation) or the activated carbon atoms of the aromatic ring (C-acylation).[12] The Fries rearrangement is a common side reaction where an initially formed O-acyl product rearranges to a more thermodynamically stable C-acyl product, a hydroxyaryl ketone, in the presence of a Lewis acid catalyst.[3][4][5][6][13]
Troubleshooting Workflow:
Caption: Troubleshooting C-Acylation and Fries Rearrangement.
Step-by-Step Solutions:
-
Re-evaluate Your Catalyst:
-
Avoid Strong Lewis Acids: If using catalysts like AlCl₃ or FeCl₃, consider switching to a less aggressive alternative. These strong Lewis acids strongly promote the Fries rearrangement.[3][4]
-
Use a Base Catalyst: Employing a base like pyridine or triethylamine with an acyl halide or anhydride favors O-acylation by increasing the nucleophilicity of the phenolic oxygen.
-
Consider DMAP: 4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst for the acylation of sterically hindered or less reactive alcohols and phenols.[14]
-
-
Optimize Reaction Temperature:
-
Lower the Temperature: The Fries rearrangement is often favored at higher temperatures.[3] Running the acylation at 0 °C or even lower can significantly suppress this side reaction.
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it as soon as the starting material is consumed to prevent subsequent rearrangement.
-
-
Select the Right Acylating Agent:
-
Acid Anhydrides: In many cases, using an acid anhydride with a catalytic amount of acid or base provides a good balance of reactivity and selectivity for O-acylation.
-
Acyl Halides: While highly reactive, acyl halides can sometimes lead to more side reactions if not controlled properly. Use them at low temperatures with a non-nucleophilic base.
-
Data-Driven Insights: Catalyst and Temperature Effects on Acylation
| Catalyst | Temperature (°C) | Predominant Product | Rationale |
| AlCl₃ | 100 | C-Acylated (Hydroxyaryl ketone) | Thermodynamic control, favors Fries rearrangement.[3] |
| Pyridine | 25 | O-Acylated (Ester) | Kinetic control, base catalysis enhances O-nucleophilicity. |
| DMAP (catalytic) | 25 | O-Acylated (Ester) | Highly efficient nucleophilic catalysis for esterification.[14] |
| None (with anhydride) | 80 | O-Acylated (Ester) | Generally favors O-acylation, but may require heat. |
Alkylation Reactions: Controlling O-Alkylation over C-Alkylation
Problem: Formation of a mixture of O-alkylated (ether) and C-alkylated (alkylated phenol) products.
Causality: The phenoxide anion, formed by deprotonating the phenol, is an ambident nucleophile with electron density on both the oxygen and the activated ring carbons. The solvent and counter-ion play a crucial role in directing the alkylating agent to one of these sites.[9]
Troubleshooting Workflow:
Caption: Troubleshooting Nitration Regioselectivity.
Step-by-Step Solutions:
-
Employ a Protecting Group Strategy:
-
Protect the Phenolic Hydroxyl: Temporarily converting the hydroxyl group into an ether (e.g., methyl ether) or an ester (e.g., acetate) can be an effective strategy. The protecting group can then be removed after nitration. This approach alters the electronic nature of the substituent and can lead to more predictable regiochemical outcomes.
-
Example: Converting the hydroxyl to an acetate group will still direct ortho, para, but will be less activating than the hydroxyl group, potentially reducing side reactions.
-
-
Use Milder Nitrating Conditions:
-
Dilute Nitric Acid: Instead of the standard concentrated nitric/sulfuric acid mixture, consider using dilute nitric acid in a suitable solvent. This can help to reduce the extent of oxidation.
-
Alternative Nitrating Agents: Reagents like acetyl nitrate (formed from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can offer milder and more selective nitration.
-
-
Maintain Strict Temperature Control:
-
Low Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration and the formation of undesired byproducts. [15] Regioselectivity in Nitration of Substituted Benzenes:
-
| Substituent | Directing Effect | Activating/Deactivating | Expected Nitration Position(s) |
| -OH | Ortho, Para | Activating | 2, 4, 6 |
| -COOCH₃ | Meta | Deactivating | 3, 5 |
| -OCH₃ | Ortho, Para | Activating | 2, 4 |
For phenyl 3-hydroxybenzoate, the hydroxyl group directs to positions 2, 4, and 6, while the ester directs to position 5. The outcome will be a mixture, with the positions activated by the hydroxyl group being the most likely sites of nitration.
Experimental Protocols
Protocol 1: Selective O-Acylation of Phenyl 3-Hydroxybenzoate
This protocol aims for the selective O-acylation of the phenolic hydroxyl group using acetic anhydride and pyridine.
Materials:
-
Phenyl 3-hydroxybenzoate
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve phenyl 3-hydroxybenzoate (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 equivalents) to the solution.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding 1 M HCl solution and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain phenyl 3-acetoxybenzoate.
Protocol 2: Selective O-Alkylation of Phenyl 3-Hydroxybenzoate (Williamson Ether Synthesis)
This protocol describes the selective O-alkylation of the phenolic hydroxyl group using methyl iodide and potassium carbonate in DMF. [16] Materials:
-
Phenyl 3-hydroxybenzoate
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of phenyl 3-hydroxybenzoate (1 equivalent) in anhydrous DMF, add finely powdered K₂CO₃ (2 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield phenyl 3-methoxybenzoate.
References
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.
-
New Journal of Chemistry. (2023). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. Retrieved from [Link]
- Google Patents. (n.d.). JPS6089451A - Production of 6-nitro-3-hydroxybenzoic acid.
-
The Good Scents Company. (n.d.). methyl 3-hydroxybenzoate. Retrieved from [Link]
- Hunter, C. A. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of chemical research, 45(7), 1033–1042.
- Ascham, A., et al. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Organic & Biomolecular Chemistry.
-
PubChem. (n.d.). Methyl 3-Hydroxybenzoate. Retrieved from [Link]
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021). Journal of the Indian Chemical Society, 98(7), 100096.
- Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. (2018). PLoS ONE, 13(11), e0206755.
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
- Recent trends for chemoselectivity modulation in one-pot organic transformations. (2024). RSC Advances, 14(34), 24658-24681.
- Google Patents. (n.d.). WO2013035103A1 - Phenol c-alkylation process.
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2014). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. Retrieved from [Link]
- Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (2021). New Journal of Chemistry, 45(1), 123-131.
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]
-
ResearchGate. (2025). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
American Contact Dermatitis Society. (2020). Paraben Toxicology. Retrieved from [Link]
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ResearchGate. (2025). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (2025). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]
-
Quora. (2016). How can you determine the nitration of methyl benzoate? Retrieved from [Link]
-
National Institutes of Health. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]
-
University of Evansville. (n.d.). Protecting Groups. Retrieved from [Link]
- Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. (1990). Journal of the Electrochemical Society, 137(5), 1475-1479.
-
YouTube. (2019). resonance and regioselectivity in aromatic reactions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability. Retrieved from [Link]
- Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. (2012). Applied and Environmental Microbiology, 78(3), 678-683.
Sources
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- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 4. Fries重排 [sigmaaldrich.com]
- 5. electrochem.org [electrochem.org]
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- 7. WO2013035103A1 - Phenol c-alkylation process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fries Rearrangement [organic-chemistry.org]
- 14. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Bot Verification [rasayanjournal.co.in]
Overcoming solubility issues of phenyl 3-hydroxybenzoate in aqueous media
Technical Support Center: Phenyl 3-Hydroxybenzoate Solubility
Introduction
Welcome to the technical support guide for phenyl 3-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Phenyl 3-hydroxybenzoate, due to its chemical structure featuring both a hydrophobic phenyl ester group and a hydrophilic hydroxyl group, presents unique solubility challenges. Its limited aqueous solubility can be a significant hurdle in various experimental and formulation contexts.
This guide provides a structured approach to understanding and overcoming these issues, combining fundamental principles with practical, field-proven protocols. We will explore the causality behind each method, ensuring that you can not only solve your immediate solubility problems but also adapt these strategies to future challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of phenyl 3-hydroxybenzoate.
Q1: What are the basic physicochemical properties of phenyl 3-hydroxybenzoate?
A1: Understanding the fundamental properties is the first step in troubleshooting. Phenyl 3-hydroxybenzoate is an organic compound with the following key characteristics:
-
Molecular Formula: C₁₃H₁₀O₃[1]
-
Molecular Weight: 214.22 g/mol [1]
-
Structure: It consists of a phenyl group ester-linked to a 3-hydroxybenzoic acid moiety.
-
Predicted Lipophilicity (XLogP3): 3.2[1]. This value indicates a significant hydrophobic character, predicting poor aqueous solubility.
Q2: Why is phenyl 3-hydroxybenzoate poorly soluble in water?
A2: The low solubility is a direct result of its molecular structure. The two phenyl rings are highly non-polar and hydrophobic, dominating the molecule's character. While the hydroxyl (-OH) and ester (-COO-) groups are polar and can form hydrogen bonds with water, their contribution is insufficient to overcome the hydrophobicity of the large aromatic portions. To dissolve, the molecule must disrupt the strong hydrogen-bonding network of water, which is energetically unfavorable.
Q3: What is the pKa of the phenolic hydroxyl group, and why is it important?
A3: The pKa of the phenolic hydroxyl group is critical for pH-modification strategies. While the exact experimental pKa for phenyl 3-hydroxybenzoate is not widely published, we can estimate it to be around 8-10, similar to other simple phenols. This is important because at a pH above the pKa, the hydroxyl group will deprotonate to form a negatively charged phenolate ion (-O⁻). This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[3][4]
Part 2: Troubleshooting Guide for Solubility Issues
This section provides a logical workflow for addressing solubility failures during your experiments.
Issue: My compound forms a suspension or precipitate in my aqueous buffer.
Solution 1: pH Adjustment
Causality: As discussed in FAQ A3, increasing the pH of the medium above the pKa of the phenolic hydroxyl group converts the neutral, poorly soluble molecule into its highly soluble anionic (phenolate) form.[3][5][6] This is often the simplest and most effective method if your experimental system can tolerate alkaline conditions.
When to use it:
-
When your final application (e.g., cell culture, enzymatic assay) is compatible with a pH range of 9-10.
-
For creating concentrated stock solutions that will be diluted into a final, lower-pH medium (though be cautious of precipitation upon dilution).
When to avoid it:
-
If the compound is unstable at high pH (e.g., ester hydrolysis).
-
If the biological or chemical system under study is pH-sensitive.
See Protocol 1 for a step-by-step guide.
Solution 2: Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This makes the environment more favorable for dissolving hydrophobic compounds like phenyl 3-hydroxybenzoate by reducing the interfacial tension between the compound and the solvent.[7]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
When to use them:
-
When pH modification is not an option.
-
For creating high-concentration stock solutions. DMSO is particularly effective for this purpose.[9]
Considerations:
-
Toxicity: Co-solvents can be toxic to cells or interfere with assays. Always determine the maximum tolerable concentration of the co-solvent in your final system. For example, DMSO is often kept below 0.5% (v/v) in cell-based assays.
-
Precipitation: The compound may precipitate when a concentrated co-solvent stock is diluted into a purely aqueous medium. Ensure the final concentration is below the solubility limit in the final aqueous/co-solvent mixture.
See Protocol 2 for a step-by-step guide.
Solution 3: Surfactants (Micellar Solubilization)
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic phenyl 3-hydroxybenzoate can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment and rendering it soluble.[10]
Commonly Used Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Cremophor® EL
When to use them:
-
In formulation development where co-solvents may be undesirable.
-
When a stable, clear solution is required.
Considerations:
-
Interference: Surfactants can interfere with biological assays or interact with other components in a formulation.
-
Concentration: Must be used at a concentration above the CMC.
See Protocol 3 for a step-by-step guide.
Solution 4: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the hydrophobic part of a guest molecule, like the phenyl rings of phenyl 3-hydroxybenzoate, forming an inclusion complex.[11][13][14] This complex has a hydrophilic exterior, making it readily soluble in water.[11][15][16]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
When to use them:
-
For advanced drug delivery formulations.
-
When co-solvents and surfactants are not viable options.
-
To potentially improve compound stability.[11]
Considerations:
-
Stoichiometry: The ratio of cyclodextrin to the compound is critical for effective solubilization.
-
Cost: Cyclodextrins can be more expensive than other excipients.
See Protocol 4 for a step-by-step guide.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies. Always start with small-scale trials to determine the optimal conditions for your specific needs.
Protocol 1: Solubilization by pH Adjustment
-
Prepare a dilute base solution: Prepare a 0.1 M to 1 M solution of Sodium Hydroxide (NaOH).
-
Create a slurry: Add the desired amount of phenyl 3-hydroxybenzoate powder to your aqueous buffer (e.g., Phosphate Buffered Saline, PBS).
-
Titrate slowly: While stirring vigorously, add the NaOH solution dropwise.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution continuously.
-
Observe dissolution: Continue adding base until the compound is fully dissolved. A clear solution should form as the pH rises above the compound's pKa (target pH > 9.0).
-
Finalize: Record the final pH and volume. If necessary, adjust the pH back down carefully, but be aware that the compound may precipitate if the pH drops below its pKa.
Protocol 2: Solubilization using Co-solvents
-
Select a co-solvent: Choose a co-solvent appropriate for your application (e.g., DMSO for a stock solution, Propylene Glycol for a formulation).
-
Prepare a concentrated stock: Weigh the phenyl 3-hydroxybenzoate powder and add the minimum amount of co-solvent required to fully dissolve it. Gentle warming or sonication can assist. For example, a stock of 50 mg/mL in DMSO is a common starting point.[9]
-
Dilute into aqueous media: Slowly add the concentrated stock solution to your final aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Observe for clarity: Ensure the final solution remains clear. If cloudiness or precipitate forms, the solubility limit in the final co-solvent/water mixture has been exceeded.
Table 1: Recommended Starting Concentrations for Co-solvents
| Co-solvent | Typical Stock Concentration | Max Final Conc. (Cell-based Assays) | Notes |
| DMSO | 10-100 mg/mL | < 0.5% (v/v) | Excellent solubilizer, but potential for toxicity. |
| Ethanol | 5-20 mg/mL | < 1.0% (v/v) | Good biocompatibility, less effective than DMSO. |
| Propylene Glycol | 1-10 mg/mL | < 2.0% (v/v) | Common in pharmaceutical formulations.[17] |
Protocol 3: Solubilization using Surfactants
-
Prepare surfactant solution: Prepare a solution of the chosen surfactant (e.g., 1-5% w/v Tween 80) in the aqueous buffer. Ensure the concentration is above its CMC.
-
Add compound: Add the phenyl 3-hydroxybenzoate powder directly to the surfactant solution.
-
Facilitate dissolution: Stir the mixture for several hours at room temperature. Gentle heating (40-50°C) can accelerate the process. Micelles need time to form and incorporate the compound.
-
Assess clarity: Observe the solution for clarity. If not fully dissolved, the surfactant concentration or type may need to be optimized.
Protocol 4: Solubilization by Cyclodextrin Complexation
-
Prepare cyclodextrin solution: Dissolve a molar excess (e.g., 5-10 fold) of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous buffer.
-
Add compound: Add the phenyl 3-hydroxybenzoate powder to the cyclodextrin solution.
-
Promote complexation: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours. This extended time is necessary for the guest molecule to find and enter the cyclodextrin cavity.
-
Clarify the solution: After stirring, filter the solution through a 0.22 µm filter to remove any undissolved particles. The resulting clear filtrate contains the solubilized compound-cyclodextrin complex.
References
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]
-
Sá Couto, A. R., et al. (2018). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics. Available at: [Link]
- European Patent Office. (2017). Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs. (Patent No. WO2017009480A1).
-
Yallapu, M. M., et al. (2012). Cyclodextrins in delivery systems: Applications. Journal of Controlled Release. Available at: [Link]
-
Patel, M., & Tekade, R. K. (2018). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin. AAPS PharmSciTech. Available at: [Link]
-
University of California, Davis. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
- Google Patents. (2012). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (Patent No. CA2815321C).
-
National Center for Biotechnology Information. (n.d.). Phenyl 3-hydroxybenzoate. PubChem Compound Database. Retrieved from: [Link]
-
Sharma, D., & Soni, M. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI. Available at: [Link]
-
Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. Pharmaceutics. Available at: [Link]
-
Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable. Retrieved from: [Link]
-
OAText. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]
-
ChemBK. (n.d.). Phenyl 2-hydroxybenzoate. ChemBK. Retrieved from: [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. University of Wisconsin. Retrieved from: [Link]
-
Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available at: [Link]
-
International Journal of Pharmaceutical Compounding. (n.d.). pH Adjusting Database. IJPC. Retrieved from: [Link]
-
Chad's Prep. (2022). What Happens to Solubility When You Change the pH?. YouTube. Available at: [Link]
-
askIITians. (2025). How does pH affect solubility?. askIITians. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylparaben. PubChem Compound Database. Retrieved from: [Link]
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- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. How does pH affect solubility? - askIITians [askiitians.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Phenyl benzoate | TargetMol [targetmol.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 14. oatext.com [oatext.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs - Google Patents [patents.google.com]
Recrystallization solvent selection for pure phenyl 3-hydroxybenzoate
Technical Support Center: Phenyl 3-Hydroxybenzoate Purification
Welcome to the technical support center for the purification of phenyl 3-hydroxybenzoate. This guide provides in-depth, field-tested advice for selecting the optimal recrystallization solvent and troubleshooting common issues encountered during the purification process. It is designed for researchers, chemists, and drug development professionals who require high-purity material for their work.
Frequently Asked Questions (FAQs) on Solvent Selection
This section addresses the fundamental principles and strategies for choosing an effective recrystallization solvent for phenyl 3-hydroxybenzoate.
Q1: What are the ideal characteristics of a recrystallization solvent for phenyl 3-hydroxybenzoate?
Answer: The selection of an appropriate solvent is the most critical factor for successful recrystallization.[1] An ideal solvent for phenyl 3-hydroxybenzoate will exhibit a specific set of physicochemical properties that leverage the compound's solubility profile for purification. The goal is to find a solvent where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][3]
Key Solvent Characteristics:
-
Optimal Solubility Gradient: The solvent must dissolve phenyl 3-hydroxybenzoate completely at or near its boiling point but exhibit low solubility at room temperature or below, allowing for high crystal recovery upon cooling.[2]
-
Boiling Point vs. Solute Melting Point: The solvent's boiling point should be lower than the melting point of phenyl 3-hydroxybenzoate (131-136 °C) to prevent the compound from "oiling out"—separating as a liquid instead of a solid.[1][4] This is a common issue when the solute melts in the hot solvent before it can dissolve.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[3]
-
Chemical Inertness: The solvent must not react with phenyl 3-hydroxybenzoate.[3] Given the presence of ester and phenol functional groups, reactive solvents should be avoided.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process. Solvents with boiling points below 100-110 °C are generally preferred.[1]
Table 1: Physicochemical Properties of Phenyl 3-Hydroxybenzoate
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃ | [4] |
| Molar Mass | 214.22 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 131-136 °C | [4] |
| Known Solubility | Soluble in Methanol | [4] |
Q2: Based on its molecular structure, what solvents are predicted to be good candidates for recrystallizing phenyl 3-hydroxybenzoate?
Answer: The structure of phenyl 3-hydroxybenzoate—containing a polar hydroxyl group, a moderately polar ester linkage, and two non-polar phenyl rings—classifies it as a molecule of intermediate polarity. This structure provides several clues for solvent selection based on the "like dissolves like" principle.[2]
-
Polar Protic Solvents (Alcohols): The hydroxyl group can participate in hydrogen bonding, suggesting that alcohols are strong candidates. Since it is known to be soluble in methanol, other alcohols like ethanol and isopropanol are excellent starting points.[4][5] They offer a good balance of polarity to dissolve the molecule when hot, but the large non-polar backbone should reduce solubility upon cooling.
-
Polar Aprotic Solvents: Solvents like acetone or ethyl acetate can be effective. As a general rule, esters are often soluble in ethyl acetate or acetone.[6] Their moderate polarity and boiling points make them suitable candidates.
-
Non-Polar Solvents: Solvents like hexanes , petroleum ether , or toluene are likely poor solvents for dissolving phenyl 3-hydroxybenzoate, even when hot, due to the polar hydroxyl group. However, they are excellent candidates for use as an anti-solvent in a mixed-solvent system.[2]
-
Water: Due to the large, non-polar aromatic structure, phenyl 3-hydroxybenzoate is expected to be insoluble in water. Water is therefore an excellent choice as an anti-solvent when paired with a water-miscible organic solvent like ethanol or acetone.[6]
Table 2: Potential Solvents for Phenyl 3-hydroxybenzoate Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Methanol | 65 | Polar Protic | Known to be a good solvent[4]; good for H-bonding. |
| Ethanol | 78 | Polar Protic | Similar to methanol, often provides a better solubility gradient. |
| Isopropanol | 82 | Polar Protic | Slightly less polar than ethanol, may offer better crystal recovery. |
| Acetone | 56 | Polar Aprotic | Good solvent for moderately polar compounds; low boiling point.[1] |
| Ethyl Acetate | 77 | Polar Aprotic | Good solvent for esters; moderate boiling point.[1][6] |
| Toluene | 111 | Non-Polar | Boiling point is close to the solute's melting point, but may work. More likely useful as part of a solvent pair.[1] |
| Water | 100 | Polar Protic | Expected to be a poor solvent; excellent as an anti-solvent. |
| Hexanes | 69 | Non-Polar | Expected to be a poor solvent; excellent as an anti-solvent.[1] |
Q3: How do I perform an experimental screening to find the best solvent?
Answer: An empirical, small-scale screening is the most reliable method to identify the ideal recrystallization solvent.[7] This process prevents the loss of a large amount of material on an unsuitable solvent system.
-
Preparation: Place approximately 20-30 mg of your crude phenyl 3-hydroxybenzoate into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, water, ethyl acetate) dropwise, starting with ~0.5 mL. Agitate the mixture at room temperature.
-
Observation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[2] Mark it as "soluble cold."
-
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, add a boiling chip and heat the mixture gently in a water or sand bath to the solvent's boiling point.
-
Titration: Continue adding the solvent dropwise to the boiling mixture until the solid just dissolves completely. Record the approximate volume of solvent used.
-
Observation 1: If a very large volume of solvent is required (e.g., > 3-4 mL for 20 mg), the solvent is likely unsuitable due to low solubility even when hot.[7] Mark it as "insoluble hot."
-
Observation 2: If the solid dissolves in a reasonable volume of hot solvent, proceed to the next step.
-
-
Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Afterwards, place it in an ice-water bath for 15-20 minutes.
-
Observation: The ideal solvent is one that produces a large quantity of crystalline solid upon cooling.[2] A solvent that results in no precipitation or very little is not suitable.
-
-
Selection: Choose the solvent that provides high solubility when hot and low solubility when cold, resulting in a good yield of crystals.
Q4: When and how should I use a mixed-solvent system (solvent pair)?
Answer: A mixed-solvent system, or solvent pair, is employed when no single solvent has the ideal solubility characteristics. This typically occurs when one solvent dissolves the compound too well (even when cold) and another does not dissolve it at all (even when hot). A solvent pair consists of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble).[2]
Commonly Used Solvent Pairs for Phenyl 3-hydroxybenzoate:
-
Ethanol-Water: Ethanol is the "good" solvent, and water is the "anti-solvent."
-
Acetone-Water: Acetone is the "good" solvent, and water is the "anti-solvent."
-
Ethyl Acetate-Hexanes: Ethyl acetate is the "good" solvent, and hexanes are the "anti-solvent."
-
Dissolution: Dissolve the crude phenyl 3-hydroxybenzoate in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Anti-Solvent: While keeping the solution hot, add water (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the compound does not prematurely precipitate or oil out.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
Troubleshooting Guide for Recrystallization
This section provides solutions to specific problems you may encounter during the recrystallization of phenyl 3-hydroxybenzoate.
Q1: My compound "oiled out" instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[8] This happens when the saturated solution's temperature is above the melting point of the solute. It can also be caused by using a solvent with too high a boiling point or cooling the solution too rapidly.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-20% more) to decrease the saturation point. Allow the solution to cool much more slowly. A slower cooling rate is crucial for proper crystal lattice formation.
-
Change Solvents: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound (131-136 °C). Select a solvent with a lower boiling point.[1]
-
Use a Solvent Pair: Introduce a "poor" solvent (anti-solvent) as described in FAQ Q4. This can lower the saturation temperature and promote crystallization over oiling.
Q2: The compound dissolved, but no crystals are forming upon cooling. What's wrong?
Answer: A lack of crystallization upon cooling usually indicates that the solution is not sufficiently supersaturated.[9] This is one of the most common issues in recrystallization.
Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[8] The microscopic glass fragments can serve as nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of pure phenyl 3-hydroxybenzoate, add it to the cold solution.[9] This provides a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: The most likely cause is using too much solvent.[10] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the solute concentration. Allow the solution to cool again.
-
Cool to a Lower Temperature: Ensure the flask has spent adequate time in an ice-water bath. Sometimes, even lower temperatures (e.g., an ice-salt bath) may be necessary, but be cautious of causing impurities to precipitate as well.
Q3: The crystal yield is very low. How can I improve it?
Answer: A low yield can result from several factors, from using too much solvent to premature filtration.
Solutions:
-
Minimize Solvent Usage: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Any excess solvent will retain more solute in the mother liquor upon cooling, reducing your yield.[10]
-
Ensure Complete Cooling: Maximize precipitation by allowing sufficient time for cooling, first to room temperature and then in an ice bath for at least 30 minutes.
-
Recover a Second Crop: After filtering the first crop of crystals, take the mother liquor and reduce its volume by boiling. Cool the concentrated solution to obtain a second, though likely less pure, crop of crystals.
-
Check the Wash Step: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your purified product.[2]
Q4: The crystals are colored/impure after recrystallization. What happened?
Answer: The presence of color or impurities after recrystallization suggests that either the impurities have a similar solubility profile to your compound or that the solution was cooled too quickly, trapping impurities within the crystal lattice.
Solutions:
-
Slow Down Cooling: Rapid cooling can trap impurities. Allow the solution to cool slowly to room temperature before moving it to an ice bath. This allows for the formation of a more ordered and pure crystal lattice.
-
Use Activated Charcoal: If the impurities are colored, they can often be removed with activated charcoal. Add a small amount of charcoal to the hot solution after the solid has dissolved. Swirl for a few minutes, then perform a hot filtration through fluted filter paper or Celite to remove the charcoal before cooling.
-
Perform a Second Recrystallization: A second recrystallization of the obtained crystals will almost always result in a significant increase in purity.
Process and Troubleshooting Diagrams
The following diagrams illustrate the logical workflows for solvent selection and troubleshooting.
// Nodes start [label="Start: Crude Phenyl\n3-Hydroxybenzoate", fillcolor="#F1F3F4"]; test_tubes [label="Aliquot ~25mg into\nseveral test tubes", fillcolor="#F1F3F4"]; add_solvent [label="Add 0.5 mL of a\ntest solvent to each", fillcolor="#F1F3F4"]; rt_solubility [label="Agitate at Room Temp.\nIs it soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hot_solubility [label="Heat to Boiling.\nIs it soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cool_solution [label="Cool to RT, then ice bath.\nDo crystals form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
bad_solvent1 [label="REJECT: Too soluble.\n(Consider for solvent pair)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; bad_solvent2 [label="REJECT: Insoluble.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; bad_solvent3 [label="REJECT: Poor recovery.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; good_solvent [label="ACCEPT: Good Candidate\nfor Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> test_tubes; test_tubes -> add_solvent; add_solvent -> rt_solubility; rt_solubility -> bad_solvent1 [label="Yes"]; rt_solubility -> hot_solubility [label="No"]; hot_solubility -> cool_solution [label="Yes"]; hot_solubility -> bad_solvent2 [label="No"]; cool_solution -> good_solvent [label="Yes (Good Yield)"]; cool_solution -> bad_solvent3 [label="No (Poor Yield)"]; } .dot Caption: Workflow for selecting a single recrystallization solvent.
// Nodes start [label="Problem Encountered During\nRecrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
oiling_out [label="Compound 'Oiled Out'?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals [label="No Crystals Formed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Yield is Low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
solution_oil [label="1. Reheat, add more solvent.\n2. Cool SLOWLY.\n3. Change to lower BP solvent.", fillcolor="#F1F3F4"]; solution_nocrystal [label="1. Scratch flask with glass rod.\n2. Add a seed crystal.\n3. Boil off excess solvent.", fillcolor="#F1F3F4"]; solution_lowyield [label="1. Minimize solvent in future runs.\n2. Ensure complete cooling.\n3. Collect a second crop from mother liquor.", fillcolor="#F1F3F4"];
// Edges start -> oiling_out; start -> no_crystals [style=invis]; // for layout start -> low_yield [style=invis]; // for layout
oiling_out -> solution_oil [label="Yes"]; oiling_out -> no_crystals [label="No"];
no_crystals -> solution_nocrystal [label="Yes"]; no_crystals -> low_yield [label="No"];
low_yield -> solution_lowyield [label="Yes"]; } .dot Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
University of California, Davis. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Fieser, L. F. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Phenyl p-hydroxybenzoate. Retrieved from [Link]
-
Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction of phenolic compounds: A review. Current Research in Food Science, 4, 200-214. Retrieved from [Link]
- Google Patents. (n.d.). US3816521A - Process for the production of p-hydroxy benzoic acid.
-
Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
-
Taylor & Francis Online. (2010). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ChemBK. (n.d.). Phenyl 2-hydroxybenzoate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mt.com [mt.com]
- 4. 3-Hydroxyphenyl Benzoate | 136-36-7 | TCI Deutschland GmbH [tcichemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Thermal Analysis of Phenyl 3-Hydroxybenzoate and Phenyl 4-Hydroxybenzoate: The Impact of Isomeric Substitution on Material Stability
In the realm of pharmaceutical sciences and material development, the precise characterization of molecular stability is paramount. Isomeric compounds, while possessing identical molecular formulas, often exhibit divergent physical properties that can significantly influence their application, shelf-life, and processing parameters. This guide presents a detailed comparative thermal analysis of two such isomers: phenyl 3-hydroxybenzoate and phenyl 4-hydroxybenzoate. Through an examination of their thermal behavior, primarily using Differential Scanning Calorimetry (DSC), we will elucidate the profound impact of the hydroxyl group's positioning on the thermal stability of these molecules. This analysis serves as a critical resource for researchers, scientists, and drug development professionals in selecting and optimizing compounds for their specific applications.
Structural Isomerism: The Foundation of Divergent Properties
Phenyl 3-hydroxybenzoate and phenyl 4-hydroxybenzoate are structural isomers with the chemical formula C₁₃H₁₀O₃. The key distinction lies in the substitution pattern of the hydroxyl (-OH) group on the phenyl benzoate backbone. In phenyl 3-hydroxybenzoate, the hydroxyl group is in the meta position, while in phenyl 4-hydroxybenzoate, it occupies the para position. This seemingly subtle difference in molecular architecture has significant consequences for intermolecular forces, particularly hydrogen bonding and crystal lattice packing, which in turn dictate their macroscopic thermal properties.
Caption: Structural comparison of phenyl 3-hydroxybenzoate and phenyl 4-hydroxybenzoate.
Experimental Methodology: A Framework for Thermal Characterization
To quantitatively assess the thermal properties of these isomers, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is employed. This dual-pronged approach provides a comprehensive understanding of both phase transitions and thermal decomposition.
The Rationale Behind the Techniques
-
Differential Scanning Calorimetry (DSC): This technique is instrumental in identifying temperatures at which a material undergoes physical transitions, such as melting, crystallization, or glass transitions. It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference. The resulting data, particularly the melting point (Tₘ), offers profound insights into the strength of the crystal lattice and the intermolecular forces at play. A higher melting point is indicative of a more stable and tightly packed crystal structure.
-
Thermogravimetric Analysis (TGA): TGA provides critical information on the thermal stability and decomposition profile of a material. By continuously monitoring the mass of a sample as a function of temperature in a controlled atmosphere, TGA can determine the onset temperature of degradation and the kinetics of mass loss. This is crucial for establishing the upper temperature limits for storage and processing.
The logical workflow for this comparative analysis is outlined below:
Caption: Experimental workflow for the comparative thermal analysis.
Results and Discussion: A Tale of Two Isomers
The thermal characteristics of phenyl 3-hydroxybenzoate and phenyl 4-hydroxybenzoate were evaluated, with a primary focus on their melting behavior as determined by DSC.
Comparative Thermal Data
| Property | Phenyl 3-hydroxybenzoate | Phenyl 4-hydroxybenzoate |
| Melting Point (Tₘ) | 131.0 - 136.0 °C[1] | 180.0 - 183.0 °C |
| Molecular Weight | 214.22 g/mol [2] | 214.22 g/mol [3][4] |
Interpretation of DSC Results
The experimental data reveals a striking difference of approximately 45-50 °C in the melting points of the two isomers. Phenyl 4-hydroxybenzoate exhibits a significantly higher melting point, which can be directly attributed to its molecular structure.
The para-positioning of the hydroxyl group in phenyl 4-hydroxybenzoate allows for the formation of extensive and highly ordered intermolecular hydrogen bonds. This linear geometry facilitates efficient packing within the crystal lattice, creating a more stable and rigid structure. Consequently, a greater amount of thermal energy is required to overcome these strong intermolecular forces and induce melting.
In contrast, the meta-position of the hydroxyl group in phenyl 3-hydroxybenzoate leads to a less linear molecular geometry. This steric hindrance impedes the formation of a perfectly ordered hydrogen-bonding network and results in less efficient crystal packing. The weaker intermolecular forces in the solid state of the meta-isomer require less energy to disrupt, leading to a lower melting point.
Projected TGA Behavior
The relative thermal stability, as indicated by the onset of decomposition, is often correlated with the strength of the intermolecular forces. Given the more stable crystal lattice of phenyl 4-hydroxybenzoate, it is plausible to hypothesize that it would also exhibit a slightly higher onset of thermal decomposition compared to its meta-counterpart. However, this would need to be confirmed by experimental TGA data.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon this analysis, the following detailed protocols for DSC and TGA are provided.
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample (phenyl 3-hydroxybenzoate or phenyl 4-hydroxybenzoate) into a standard aluminum DSC pan.
-
Encapsulation: Crimp the lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Determine the onset and peak temperatures of the melting endotherm from the resulting heat flow versus temperature curve.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of the sample onto a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup: Load the sample pan into the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a continuous flow of an inert gas, such as nitrogen (e.g., 20 mL/min), to prevent oxidative degradation.
-
-
Data Analysis: Record the sample mass as a function of temperature. Determine the onset of decomposition as the temperature at which a significant mass loss begins.
Conclusion
This comparative guide demonstrates that a subtle change in the isomeric substitution of a functional group can have a profound and predictable impact on the thermal properties of a molecule. The higher melting point of phenyl 4-hydroxybenzoate compared to phenyl 3-hydroxybenzoate is a direct consequence of its more linear geometry, which allows for stronger intermolecular hydrogen bonding and more efficient crystal packing. This fundamental understanding of the structure-property relationship is indispensable for the rational design and selection of molecules in the pharmaceutical and materials science industries, where thermal stability is a key determinant of performance and viability.
References
-
Copolyesters of 4-hydroxy-3-phenylbenzoic acid and 4-hydroxybenzoic acid. (n.d.). ScienceDirect. Retrieved February 4, 2026, from [Link]
-
3-hydroxyphenyl benzoate. (2025). ChemSynthesis. Retrieved February 4, 2026, from [Link]
-
Phenylparaben. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Phenyl 3-hydroxybenzoate. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Phenyl benzoate. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
Sources
A Comparative Guide to the Mass Spectrometric Fragmentation of Phenyl 3-Hydroxybenzoate
For researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecules, mass spectrometry stands as an indispensable tool. The fragmentation patterns observed within a mass spectrometer offer a veritable fingerprint of a molecule's structure. This guide provides an in-depth comparison of the fragmentation behavior of phenyl 3-hydroxybenzoate under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the distinct and complementary fragmentation pathways elicited by these methods, researchers can more confidently identify this compound and its related structures in complex matrices.
Phenyl 3-hydroxybenzoate (C₁₃H₁₀O₃, Exact Mass: 214.0630 g/mol ) is an aromatic ester with functional groups—a phenyl ester linkage and a phenolic hydroxyl group—that dictate its fragmentation behavior. The choice of ionization technique significantly influences which of these structural motifs directs the primary fragmentation cascades.
Electron Ionization (EI) Mass Spectrometry: A High-Energy Approach
EI is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation. This method is typically coupled with Gas Chromatography (GC-MS) for the analysis of volatile and semi-volatile compounds. The resulting mass spectrum is a rich tapestry of fragment ions that provides deep structural information.
Predicted EI Fragmentation Pathway of Phenyl 3-Hydroxybenzoate
Based on established fragmentation principles of aromatic esters and phenolic compounds, the EI mass spectrum of phenyl 3-hydroxybenzoate is predicted to be dominated by fissions around the ester linkage.
-
Molecular Ion ([M]•⁺): The molecular ion peak is expected at m/z 214. Due to the aromatic nature of the compound, this peak should be clearly observable.
-
Formation of the 3-Hydroxybenzoyl Cation (m/z 121): The most probable primary fragmentation is the cleavage of the ester's C-O bond, leading to the loss of a phenoxy radical (•OPh, 93 Da). This results in the formation of the highly stable 3-hydroxybenzoyl cation at m/z 121. This is often the base peak in the spectra of benzoate esters.
-
Formation of the Phenoxy Cation (m/z 93): An alternative cleavage can lead to the formation of a phenoxy cation at m/z 93, although this is typically less favored than the formation of the acylium ion.
-
Decarbonylation (m/z 93): The 3-hydroxybenzoyl cation (m/z 121) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a hydroxyphenyl cation at m/z 93.
-
Formation of the Phenyl Cation (m/z 77): The unsubstituted phenyl portion of the molecule can lead to the formation of the phenyl cation at m/z 77.
-
Loss of Water (m/z 103): The presence of the hydroxyl group may lead to the loss of a water molecule from the m/z 121 fragment, resulting in an ion at m/z 103.
The following table summarizes the key predicted fragment ions for phenyl 3-hydroxybenzoate under EI conditions.
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 214 | [C₁₃H₁₀O₃]•⁺ | - | Molecular Ion |
| 121 | [HOC₆H₄CO]⁺ | •OC₆H₅ | 3-Hydroxybenzoyl cation; likely base peak |
| 93 | [HOC₆H₄]⁺ | CO from m/z 121 | Hydroxyphenyl cation |
| 77 | [C₆H₅]⁺ | - | Phenyl cation |
The predicted fragmentation pathway under EI is visualized in the diagram below.
Comparative Guide: Liquid Crystal Phases of Phenyl vs. Alkyl 3-Hydroxybenzoates
Executive Summary: The "Meta-Substitution" Effect
This guide provides an in-depth technical comparison of the liquid crystalline (LC) behavior of phenyl 3-hydroxybenzoates versus alkyl 3-hydroxybenzoates . Unlike the widely studied para-substituted (4-hydroxy) isomers, which form linear "calamitic" mesogens, the meta-substituted (3-hydroxy) derivatives introduce a structural "kink" (approx. 120° bond angle).
Core Insight: Simple alkyl 3-hydroxybenzoates are typically non-mesomorphic crystalline solids due to this disruption of linearity. In contrast, phenyl 3-hydroxybenzoate derivatives utilize this kink to form Bent-Core (Banana-Shaped) Liquid Crystals , a class of materials critical for generating polar switching and chiral phases from achiral molecules.
Molecular Structure & Phase Behavior Analysis[1][2][3][4][5]
Alkyl 3-Hydroxybenzoates
-
Structural Dynamics: The alkyl chain (methyl, ethyl, propyl, etc.) is flexible. When attached to the 3-position, it fails to compensate for the loss of linearity caused by the meta-substitution.
-
Phase Behavior:
-
Short Chains (Methyl/Ethyl): Strictly crystalline. High melting points (e.g., Methyl 3-hydroxybenzoate
) with no mesophase before isotropization. -
Long Chains: Even with longer alkyl chains, the bent molecular shape prevents the efficient packing required for nematic or smectic phases. They often remain non-mesomorphic unless they participate in supramolecular hydrogen bonding , forming dimers that effectively straighten the core.
-
Phenyl 3-Hydroxybenzoates
-
Structural Dynamics: The phenyl ring adds a rigid, polarizable core. The ester linkage between the two aromatic rings, combined with the 3-hydroxy group, creates a rigid "V" shape.
-
Phase Behavior:
-
Monomers: The phenyl ester itself may show monotropic behavior (phases observed only on cooling).
-
Bent-Core Assemblies: When used as a central unit in larger mesogenic structures (e.g., bis-esters), the 3-hydroxybenzoate core drives the formation of B-Phases (B1–B8). These phases exhibit exotic properties like ferroelectricity and antiferroelectricity despite the molecule being achiral.
-
Comparative Data Summary
| Feature | Alkyl 3-Hydroxybenzoates | Phenyl 3-Hydroxybenzoates |
| Molecular Geometry | Flexible, Asymmetric, Kinked | Rigid, V-Shaped (Bent-Core) |
| Dominant Interaction | Van der Waals, H-Bonding (Head-to-Head) | |
| Typical Phase | Crystalline (Cr) | Monotropic or Bent-Core Mesophases (B-Phases) |
| Melting Point ( | Moderate (e.g., Methyl ester: ~73°C) | Higher (due to rigid core stacking) |
| Key Application | Preservatives (Parabens), Supramolecular Synthons | Ferroelectric LCs, Optical Switches |
Scientific Mechanism: The Role of Hydrogen Bonding[2][6]
The 3-hydroxyl group is a potent hydrogen bond donor. This leads to distinct supramolecular behaviors:
-
Alkyl Series (Self-Assembly): Alkyl 3-hydroxybenzoates tend to form cyclic dimers or catemeric chains in the solid state. This strong H-bonding network stabilizes the crystal lattice, raising the melting point and suppressing liquid crystallinity.
-
Phenyl Series (Shape-Memory): In phenyl derivatives, the H-bonding can be manipulated. By reacting the 3-hydroxy group to form extended esters, the "bent" angle is locked into the molecular backbone, forcing the molecules to pack in layers with tilted organization (Smectic C-like), often resulting in polar order.
Visualization: Structural Logic of Phase Formation
Caption: Logical flow determining why rigid phenyl cores enable bent-core mesophases while flexible alkyl chains result in simple crystalline solids.
Experimental Protocols
Synthesis of a Bent-Core Mesogen (Phenyl 3-Hydroxybenzoate Core)
Objective: To synthesize a 1,3-phenylene bis(4-alkoxybenzoate) analogue using the 3-hydroxybenzoate core to demonstrate bent-core mesomorphism.
Reagents: 3-Hydroxybenzoic acid, 4-n-Dodecyloxybenzoic acid, DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), Dichloromethane (DCM).
Protocol:
-
Activation: Dissolve 4-n-dodecyloxybenzoic acid (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Add DCC (1.1 eq) and stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add 3-hydroxybenzoic acid (0.5 eq) and DMAP (catalytic amount). The stoichiometry targets the bis-substitution if using a resorcinol core, but for 3-hydroxybenzoate as a core, we target the esterification of the hydroxyl group. Note: For phenyl 3-hydroxybenzoate specifically, react phenol with 3-hydroxybenzoic acid.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The solution will become cloudy as dicyclohexylurea (DCU) precipitates.
-
Purification: Filter off the DCU. Wash the filtrate with 5% HCl, saturated NaHCO3, and brine. Dry over MgSO4.
-
Crystallization: Recrystallize the crude product from ethanol/ethyl acetate (1:1) to yield white needles.
Characterization Workflow (DSC & POM)
Trustworthiness Check: Every phase transition must be verified by both thermal (DSC) and optical (POM) signatures to rule out artifacts (e.g., degradation).
-
Differential Scanning Calorimetry (DSC):
-
Cycle: Heat from 25°C to 200°C at 10°C/min, hold for 1 min, cool to 25°C at 10°C/min. Repeat.
-
Data Validation: Look for reversible peaks. A sharp peak on heating (melting) and no corresponding peak on cooling suggests decomposition or supercooling.
-
-
Polarized Optical Microscopy (POM):
-
Setup: Place sample between glass slide and coverslip (treated with alignment layer if necessary).
-
Observation: Heat to isotropic liquid, then cool slowly (1°C/min).
-
Texture Identification:
-
Visualization: Characterization Workflow
Caption: Dual-verification workflow using DSC and POM to confirm liquid crystalline phases.
References
-
Bent-Shaped Liquid Crystals:Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core.
-
Source:
-
-
Supramolecular Dimers: Twist-Bend Nematogenic Supramolecular Dimers and Trimers Formed by Hydrogen Bonding.[5] Discusses how hydrogen bonding in benzoic acid derivatives drives the formation of complex mesophases like the Twist-Bend Nematic (
).-
Source:
-
-
Alkyl Hydroxybenzoate Properties:Vertical Liquid Crystal Alignment of Comb-Like Alkyl Hydroxybenzoate-Substituted Polystyrene.
-
Source:
-
-
Paraben Analysis:Analysis of alkyl esters of p-hydroxybenzoic acid (parabens).
-
Source:
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Experimental and Computational Study of a Liquid Crystalline Dimesogen Exhibiting Nematic, Twist-Bend Nematic, Intercalated Smectic, and Soft Crystalline Mesophases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of Phenyl 3-hydroxybenzoate: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Phenyl 3-hydroxybenzoate, as a phenolic ester, should be handled with the assumption that it may present hazards similar to its precursors and isomers. Based on data from 3-Hydroxybenzoic acid, the primary hazards are anticipated to be:
-
Skin Irritation: Expected to cause skin irritation upon contact.[1][5][7]
-
Eye Irritation: Likely to cause serious eye irritation.[1][2][5][7]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly as a dust.[1][5]
The toxicological properties of many novel or specialized chemicals are not always fully investigated.[1] Therefore, a conservative approach that minimizes all potential routes of exposure is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent accidental exposure. The following table outlines the minimum required PPE for handling Phenyl 3-hydroxybenzoate.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles provide a seal against dust and splashes. A face shield should be worn over goggles when there is a significant risk of splashing. This combination must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Gloves are critical to prevent skin contact. For incidental contact, nitrile gloves are generally sufficient. For more extensive handling or in case of a spill, heavier-duty gloves like neoprene or butyl rubber are recommended. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[1][8][9] |
| Body | Laboratory Coat and Closed-Toed Shoes | A fully buttoned lab coat protects the skin and personal clothing from contamination. Shoes must fully cover the feet.[1][8][9] |
| Respiratory | N95 or P1 Dust Mask (at a minimum) | When handling the solid compound, especially if there is a potential for dust generation, a NIOSH-approved N95 or a European Standard EN 149 respirator is necessary to prevent inhalation of airborne particles.[1] All respirator use must be in accordance with a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of Phenyl 3-hydroxybenzoate throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of Phenyl 3-hydroxybenzoate.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling in a Controlled Environment:
-
All handling of solid Phenyl 3-hydroxybenzoate that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Use with adequate ventilation to keep airborne concentrations low.[1]
-
Avoid the formation of dust and aerosols.[1] When transferring the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.
-
-
Storage:
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of chemical waste poses a significant threat to the environment and is a regulatory violation.
-
Waste Segregation: All materials contaminated with Phenyl 3-hydroxybenzoate, including disposable PPE, weighing papers, and contaminated glassware, must be collected as hazardous chemical waste.[9]
-
Labeling and Storage: Waste containers must be clearly labeled with the chemical name and associated hazards. Store waste in a designated, secure area away from general laboratory traffic.
-
Final Disposal: The disposal of Phenyl 3-hydroxybenzoate and its contaminated waste must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.[1]
By adhering to these detailed protocols, you can effectively manage the risks associated with handling Phenyl 3-hydroxybenzoate, ensuring a safe and productive research environment.
References
-
Cole-Parmer. (2005). Material Safety Data Sheet - Phenyl benzoate, 99%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Phenol. Retrieved from [Link]
-
National Institute of Standards and Technology. (2024). SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenyl 3-hydroxybenzoate. PubChem. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. PHENYL 3-HYDROXYBENZOATE | 24262-63-3 [chemicalbook.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
